Product packaging for 3'-deoxy-3'-(18F)fluorothymidine(Cat. No.:CAS No. 287114-80-1)

3'-deoxy-3'-(18F)fluorothymidine

Cat. No.: B1243069
CAS No.: 287114-80-1
M. Wt: 243.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-ZIVQXEJRSA-N
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Description

Conceptual Framework of Cell Proliferation Imaging for Research Applications

Cell proliferation is a hallmark of cancer, and its measurement is crucial for understanding tumor aggressiveness and its response to treatment. Non-invasive imaging techniques that can visualize and quantify cell proliferation in vivo are invaluable tools in preclinical research. nih.gove-century.us These methods allow for the longitudinal monitoring of tumor growth dynamics and the early assessment of therapeutic efficacy, often before anatomical changes are detectable. nih.gove-century.us

The core principle of cell proliferation imaging lies in targeting specific molecular processes that are upregulated in dividing cells. A key pathway is DNA synthesis, for which the nucleoside thymidine (B127349) is a unique precursor. nih.gov By using radiolabeled analogs of thymidine, PET can measure the rate of their incorporation into DNA, providing a surrogate marker for the rate of cell division. nih.gov This allows researchers to non-invasively gauge the proliferative activity within a tumor, offering insights that complement traditional methods like biopsies, which are invasive and may not capture the heterogeneity of the entire tumor.

Rationale for (18F)FLT Development as a Positron Emission Tomography (PET) Tracer for Research

The development of (18F)FLT was driven by the need for a more practical and reliable tracer for imaging cell proliferation compared to its predecessor, [11C]thymidine. nih.govnih.gov While [11C]thymidine directly traces DNA synthesis, its utility is hampered by the short half-life of Carbon-11 and its rapid breakdown in the bloodstream. nih.govnih.gov

(18F)FLT, a thymidine analog, was designed to overcome these limitations. nih.gov It is transported into the cell and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle and is significantly elevated in proliferating cells. nih.govsnmjournals.org However, unlike thymidine, the resulting (18F)FLT-monophosphate is not incorporated into DNA and becomes trapped within the cell. nih.govresearchgate.net This intracellular trapping allows for the accumulation of the tracer in proliferating tissues, which can then be quantified by PET imaging. nih.gov The longer half-life of Fluorine-18 (B77423) (approximately 110 minutes) compared to Carbon-11 (about 20 minutes) also makes (18F)FLT more suitable for routine clinical and preclinical research applications. nih.gov

Comparison with Other Proliferation Tracers in Preclinical Research

In preclinical research, (18F)FLT is often compared with other PET tracers, most notably 2'-deoxy-2'-(18F)fluoro-D-glucose ((18F)FDG), the most widely used tracer in oncology.

Interactive Table: Comparison of (18F)FLT and (18F)FDG in Preclinical Research

Feature(18F)FLT(18F)FDG
Biological Process Imaged Cell Proliferation (via TK1 activity) nih.govsnmjournals.orgGlucose Metabolism nih.gov
Tumor Specificity Generally higher, as it is less affected by inflammation. snmjournals.orgCan accumulate in inflammatory cells, leading to false positives. snmjournals.orgnih.gov
Uptake in Brain Low, providing better contrast for brain tumor imaging. snmjournals.orgsnmjournals.orgHigh physiological uptake, which can obscure tumor signals. snmjournals.org
Correlation with Proliferation Markers (e.g., Ki-67) Stronger correlation in many tumor types. snmjournals.orgnih.govWeaker and more variable correlation. snmjournals.orgsnmjournals.org
Early Treatment Response Assessment Can show changes earlier, reflecting direct impact on proliferation. nih.govChanges may be delayed as they reflect secondary metabolic effects. nih.gov

Studies have shown that while (18F)FDG often produces images with higher tumor-to-background contrast due to the high metabolic rate of many tumors, (18F)FLT can be more specific for proliferation. snmjournals.orgsnmjournals.org For instance, in a rodent model, (18F)FDG accumulated in both tumors and inflamed muscle, whereas (18F)FLT uptake was primarily confined to the tumor. snmjournals.org This suggests (18F)FLT may be better at distinguishing tumors from inflammatory processes. snmjournals.org

Furthermore, in preclinical models of human tumor xenografts, (18F)FLT has demonstrated better visualization of tumors with low (18F)FDG uptake. nih.govcore.ac.uk This highlights its potential as a complementary tracer to (18F)FDG in specific research contexts.

Historical Context of (18F)FLT in Preclinical Research Development

The development of (18F)FLT for PET imaging has its roots in the broader effort to find effective antiviral drugs. Its unlabeled form was initially investigated as a potential treatment for HIV/AIDS. snmjournals.org The synthesis of the 18F-labeled version for imaging purposes was a logical progression, building on the experience with [11C]thymidine. snmjournals.org

Initial preclinical studies in the late 1990s and early 2000s focused on establishing the fundamental properties of (18F)FLT, including its synthesis, biodistribution, and mechanism of uptake. snmmi.org These studies confirmed that (18F)FLT uptake correlated with cellular proliferation and TK1 activity. nih.gov Subsequent animal studies demonstrated its potential for monitoring tumor response to therapy, often showing changes in tracer uptake earlier than changes in tumor size. nih.gov These foundational preclinical investigations were instrumental in paving the way for the clinical evaluation of (18F)FLT as a research tool in oncology. snmjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O4 B1243069 3'-deoxy-3'-(18F)fluorothymidine CAS No. 287114-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

287114-80-1

Molecular Formula

C10H13FN2O4

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1

InChI Key

UXCAQJAQSWSNPQ-ZIVQXEJRSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Other CAS No.

287114-80-1

Synonyms

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Origin of Product

United States

Radiochemistry and Synthesis of 18f Flt for Research Applications

Principles of (18F) Labeling and Radiopharmaceutical Production

The synthesis of 3'-deoxy-3'-(18F)fluorothymidine, commonly known as (18F)FLT, is a cornerstone of positron emission tomography (PET) imaging for assessing cellular proliferation in oncology. nih.gov The process hinges on the principles of nucleophilic substitution, where the positron-emitting radionuclide, fluorine-18 (B77423) (18F), is incorporated into a precursor molecule. nih.govmdpi.com

Generation of [18F]Fluoride Ion for Nucleophilic Fluorination

The production of the [18F]fluoride ion is the initial and critical step in the synthesis of most 18F-labeled radiopharmaceuticals. nih.gov It is typically produced in a cyclotron by bombarding 18O-enriched water with protons, inducing the 18O(p,n)18F nuclear reaction. nih.govresearchgate.net This method yields [18F]fluoride in an aqueous solution. nih.govacs.org

However, for nucleophilic fluorination reactions to proceed effectively, the [18F]fluoride ion must be in a dehydrated state and solubilized in an aprotic polar organic solvent. nih.govacs.org This is because, in an aqueous solution, the fluoride (B91410) ion is heavily solvated by water molecules through hydrogen bonding, which significantly reduces its nucleophilicity. acs.org

The conventional method to achieve this involves trapping the aqueous [18F]fluoride on an anion exchange resin, followed by elution with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) complexed with potassium carbonate, into an organic solvent like acetonitrile. mdpi.comnih.gov Subsequently, azeotropic distillation is performed to remove the water, a process that can be time-consuming and may lead to a loss of radioactivity. mdpi.com

Recent advancements have focused on streamlining this process. For instance, the use of [18F]tosyl fluoride ([18F]TsF) as an intermediate has been explored. This approach can bypass the need for azeotropic drying, offering a more efficient route to obtaining a reactive form of [18F]fluoride. nih.gov

Precursor Design and Selection for (18F)FLT Synthesis

The choice of precursor is pivotal for the successful and efficient synthesis of (18F)FLT. The precursor must possess a suitable leaving group at the 3'-position of the thymidine (B127349) scaffold, which can be readily displaced by the [18F]fluoride ion via a nucleophilic substitution (SN2) reaction. nih.gov

N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine as a Key Precursor

Among the various precursors developed for (18F)FLT synthesis, N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine has emerged as one of the most widely used and commercially available options, often in GMP (Good Manufacturing Practice) grade. nih.govabx.de This precursor features a 4-nitrobenzenesulfonyl (nosyl) group at the 3'-position, which serves as an excellent leaving group for nucleophilic displacement by [18F]fluoride. nih.gov

The precursor also incorporates protecting groups to prevent unwanted side reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3-N position of the thymine (B56734) base is protected with a tert-butyloxycarbonyl (Boc) group. nih.govabx.de These protecting groups are subsequently removed in a later step of the synthesis, typically through acidic hydrolysis, to yield the final (18F)FLT product. nih.gov The use of this specific precursor has been central to many automated synthesis protocols for (18F)FLT. nih.govabx.de

Precursor Name CAS Number Molecular Formula Molecular Weight ( g/mol )
N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine444717-23-1C42H43N3O13S829.87

Nucleophilic Radiofluorination Methods for (18F)FLT Production

The core of (18F)FLT synthesis is the nucleophilic radiofluorination step, where the [18F]fluoride ion displaces the leaving group on the precursor molecule. nih.gov This reaction is typically carried out in a polar aprotic solvent at an elevated temperature. mdpi.com

Role of Phase-Transfer Catalysts in Radiosynthesis

Phase-transfer catalysts (PTCs) are crucial for facilitating nucleophilic radiofluorination reactions. mdpi.comnih.gov The [18F]fluoride ion is typically produced in an aqueous medium, while the organic precursors are soluble in organic solvents. PTCs are molecules that can transport the fluoride ion from the aqueous phase (or a solid phase) into the organic phase where the reaction occurs. nih.govacs.org

A commonly used PTC in (18F)FLT synthesis is a complex of potassium carbonate and Kryptofix 2.2.2 (K222). nih.govmdpi.com The K222 cryptand encapsulates the potassium ion, and the resulting complex helps to solubilize the fluoride anion in aprotic solvents like acetonitrile, thereby enhancing its nucleophilicity. mdpi.com

More recently, non-basic PTCs, such as tetrabutylammonium (B224687) tosylate (TBAOTs), have been employed. nih.govnih.gov The use of TBAOTs has been shown to be efficient even with reduced amounts of the expensive precursor, which can simplify the subsequent purification steps. nih.govresearchgate.net This approach can lead to higher radiochemical yields and purity, making it an attractive alternative for the automated production of (18F)FLT. nih.govnih.gov

Phase-Transfer Catalyst Role in Synthesis Associated Precursor Amount Noted Advantage
Kryptofix 2.2.2 / K2CO3Enhances solubility and nucleophilicity of [18F]fluoride in organic solvents. mdpi.comTypically 20-40 mg of precursor. nih.govresearchgate.netWell-established and widely used. nih.gov
Tetrabutylammonium tosylate (TBAOTs)Acts as a non-basic PTC for preparing reactive [18F]fluoride. nih.govAs low as 4 mg of precursor. nih.govAllows for reduced precursor use, simplifying purification. nih.govnih.gov

Optimization of Radiochemical Yield and Purity

A primary goal in the synthesis of (¹⁸F)FLT is to maximize the radiochemical yield (RCY) and ensure high radiochemical purity. The RCY is a measure of the efficiency of the radiolabeling reaction, while radiochemical purity refers to the proportion of the total radioactivity in the final product that is present as (¹⁸F)FLT.

Several factors influence the RCY and purity, including the choice of precursor, reaction conditions, and purification methods. One common precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. nih.govresearchgate.net The nucleophilic substitution reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 with potassium carbonate or tetrabutylammonium salts, to facilitate the reaction between the aqueous (¹⁸F)fluoride and the organic precursor. nih.gov

Research has shown that optimizing reaction conditions, such as temperature and the amount of precursor, is critical. For instance, while higher labeling temperatures can sometimes lead to greater yields, they can also increase the formation of impurities like stavudine (B1682478). One study found that using 40 mg of the BOC precursor at a labeling temperature of 100°C provided a good balance of yield and purity. Another approach demonstrated that using tetrabutylammonium tosylate as a non-basic phase-transfer catalyst allowed for a significant reduction in the amount of precursor to just 4 mg, which in turn simplified the purification process. nih.govnih.gov This optimized procedure resulted in a decay-corrected radiochemical yield of 16 ± 2% and a radiochemical purity of over 99%. nih.govnih.gov

Automated Synthesis Modules and Protocols for (18F)FLT

To enhance reproducibility, reduce radiation exposure to personnel, and streamline the production process, automated synthesis modules are widely employed for the preparation of (¹⁸F)FLT. nih.govresearchgate.net These systems automate the various steps of the synthesis, including the drying of the (¹⁸F)fluoride, the labeling reaction, hydrolysis of protecting groups, and final purification. researchgate.net

Adaptation of Commercial Synthesizers

Many commercially available synthesis modules, originally designed for the production of other PET tracers like [¹⁸F]FDG, have been successfully adapted for (¹⁸F)FLT synthesis. nih.gov For example, the GE TRACERlab FX N Pro and TracerLab MXFDG modules have been utilized for the automated synthesis of (¹⁸F)FLT. nih.govnih.gov The adaptation often involves modifying the sequence of operations and the reagents used within the synthesizer's disposable cassette system. nih.gov This adaptability allows research facilities to produce a variety of radiotracers without the need for multiple dedicated synthesis platforms. nih.gov

The use of a nucleophilic Integrated Fluidic Processor (IFP), a disposable kit commonly used for tracers like [¹⁸F]FAZA and [¹⁸F]FMISO, has also been adapted for (¹⁸F)FLT synthesis. uchicago.edu This highlights the flexibility of modern automated systems.

Impact of Precursor Amount on Synthesis By-products and Purification

The amount of precursor used in the synthesis of (¹⁸F)FLT has a direct impact on the formation of by-products and the subsequent purification process. nih.govnih.gov Traditionally, large amounts of precursor (20–40 mg) were used to achieve high radiochemical yields. nih.govnih.govresearchgate.net However, this approach often leads to the formation of significant chemical impurities, which complicates the purification, especially when using solid-phase extraction (SPE) methods. nih.govnih.gov

A key impurity of concern is 2',3'-didehydro-2',3'-dideoxythymidine (stavudine), a potentially toxic antiretroviral drug that can be formed as a competing elimination product. nih.gov Other unlabeled impurities can include thymine and thymidine. nih.gov

By reducing the amount of precursor, the formation of these by-products can be significantly minimized. nih.govnih.gov Research has demonstrated that using as little as 4 mg of the precursor, in conjunction with an optimized catalyst system, can still achieve high radiofluorination efficiency while simplifying the purification process. nih.gov This reduction in by-products makes purification, particularly with SPE cartridges, more straightforward and effective. nih.govnih.gov

Below is a table summarizing the effect of precursor amount on synthesis outcomes from one study:

Precursor Quantity (mg)Labeling Temperature (°C)Corrected Yields (%)Radiochemical Purity (%)
401006.598.4
401306.590.5
201004.092.9
201304.294.8
Table based on data from a study investigating the optimization of (¹⁸F)FLT synthesis.

Purification and Quality Control Methodologies for Research Grade (18F)FLT

After synthesis, the crude (¹⁸F)FLT mixture must be purified to remove unreacted (¹⁸F)fluoride, the precursor molecule, and any chemical impurities. researchgate.net This is a critical step to ensure the final product is suitable for research applications. Quality control is then performed to verify the identity, purity, and other quality attributes of the (¹⁸F)FLT.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for purifying (¹⁸F)FLT. nih.govresearchgate.net This technique separates the components of the crude reaction mixture based on their affinity for a stationary phase (the HPLC column) and a mobile phase (the eluent). researchgate.net Semi-preparative HPLC can effectively separate (¹⁸F)FLT from both radiochemical and chemical impurities, yielding a product with high purity. nih.govresearchgate.net

The choice of the HPLC column and the composition of the mobile phase are critical for achieving good separation. researchgate.net Reversed-phase C18 columns are commonly used. researchgate.net The pH of the mobile phase can significantly affect the retention of (¹⁸F)fluoride, with a pH above 5 generally recommended for silica-based C18 columns to ensure good recovery. researchgate.net While effective, HPLC purification can be time-consuming and requires specialized equipment. nih.govnih.gov

Solid-Phase Extraction (SPE) Procedures

As an alternative to HPLC, solid-phase extraction (SPE) offers a simpler, faster, and more easily automated method for purifying (¹⁸F)FLT. nih.govnih.gov SPE utilizes disposable cartridges containing a solid sorbent that selectively retains either the desired product or the impurities. nih.gov

Several SPE-based purification procedures for (¹⁸F)FLT have been developed. One successful approach involves a combination of cartridges. For example, a multi-purpose reversed-phase sorbent like an OASIS HLB cartridge can be used to retain the (¹⁸F)FLT while allowing some impurities to pass through. nih.gov An Alumina (B75360) N cartridge can then be used to remove any remaining unreacted (¹⁸F)fluoride. nih.gov

The effectiveness of SPE purification is closely linked to the reduction of precursor amounts during synthesis, as this minimizes the load of impurities that the cartridges need to handle. nih.govnih.gov A simplified SPE procedure using only two cartridges has been shown to produce (¹⁸F)FLT with a radiochemical purity of over 99%. nih.govnih.gov This makes SPE an attractive option for routine and automated production of research-grade (¹⁸F)FLT. nih.govresearchgate.net

Assessment of Radiochemical Purity and Impurities

The assessment of radiochemical purity and the identification of potential impurities are critical quality control steps in the synthesis of 3'-deoxy-3'-(¹⁸F)fluorothymidine, or (¹⁸F)FLT. These procedures ensure the final product is suitable for its intended application in positron emission tomography (PET). The European Pharmacopoeia provides established limits for various impurities and outlines suitable analytical methods. nih.govnih.gov

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques employed to determine the radiochemical and chemical purity of (¹⁸F)FLT. nih.govunideb.hu

High-Performance Liquid Chromatography (HPLC): HPLC systems for (¹⁸F)FLT analysis are typically equipped with a gradient pump, an injector, a UV absorbance detector, and a radiodetector connected in series. nih.gov This setup allows for the simultaneous determination of both non-radioactive chemical impurities and radiochemical species. nih.govnih.gov Reverse-phase columns are commonly used for the separation of (¹⁸F)FLT from its impurities. nih.govunideb.hu The identity of (¹⁸F)FLT is confirmed by comparing its retention time with that of a non-radioactive reference standard. nih.gov A radiochemical purity of greater than 99% is often achieved. nih.govnih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is another method used to verify radiochemical purity. It offers a simpler and often faster analysis compared to HPLC, especially when only a few radioactive species are present. escholarship.org For (¹⁸F)FLT, a common mobile phase is a mixture of water and acetonitrile. The distribution of radioactivity on the TLC plate is analyzed using a radio-TLC scanner or digital autoradiography. nih.govescholarship.org

Radiochemical Impurities

The primary radiochemical impurity of concern during (¹⁸F)FLT synthesis is unreacted [¹⁸F]fluoride. nih.gov This is typically removed during the purification process using solid-phase extraction (SPE) cartridges, such as an alumina N cartridge. nih.gov Another potential radiochemical impurity is [¹⁸F]fluoronosyl, which can form through a reaction between the ¹⁸F- and the nosyl group.

Chemical Impurities

Several non-radioactive chemical impurities can arise during the synthesis of (¹⁸F)FLT. The presence and quantity of these impurities are monitored to ensure they remain within acceptable limits.

Stavudine (2',3'-didehydro-2',3'-dideoxythymidine): This compound is a significant impurity formed through a competing elimination reaction during the fluorination step. nih.gov As a potentially toxic antiretroviral drug, its levels are strictly controlled. nih.gov

Thymine and Thymidine: These are known process-related impurities and are subject to release criteria. nih.gov

Unreacted Precursor: The starting material for the synthesis, such as 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine, can remain in the final product if the reaction or purification is incomplete. nih.gov

Other Impurities: Other potential impurities include chlorothymidine, formed from the reaction of unreacted precursor with hydrochloric acid during hydrolysis, and furfuryl alcohol, which can arise from the decomposition of stavudine under acidic conditions. Residual solvents from the synthesis, such as acetonitrile, and phase-transfer catalysts like tetrabutylammonium (TBA⁺), are also monitored. nih.gov

The table below summarizes typical retention times for (¹⁸F)FLT and related impurities in a representative HPLC system.

CompoundRetention Time (min)
Thymine2.6 nih.gov
Thymidine6.9 nih.gov
Stavudine7.4 nih.gov
(¹⁸F)FLT 7.9 nih.gov
Precursor14.9 nih.gov
[¹⁸F]fluorinated intermediate15.1 nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

The following table details the acceptance limits for key chemical impurities in the final (¹⁸F)FLT formulation, as established by the European Pharmacopoeia.

ImpurityAcceptance Limit
Stavudine< 0.1 mg/V nih.gov
Thymine< 0.1 mg/V nih.gov
Thymidine< 0.1 mg/V nih.gov
Acetonitrile< 400 µg/mL nih.gov

V = maximum recommended dose in milliliters. This table is interactive.

Through rigorous quality control using these analytical methods, the radiochemical and chemical purity of (¹⁸F)FLT can be assured, meeting the stringent requirements for research applications. nih.gov

Biological Basis of 18f Flt As a Research Probe

Cellular Uptake Mechanisms of (18F)FLT

The entry of (18F)FLT into a cell is the initial and crucial step for its function as a proliferation marker. This process occurs through two primary mechanisms: active transport facilitated by specific protein channels and, to a lesser extent, passive diffusion across the cell membrane. nih.govresearchgate.netnih.gov

The primary route for (18F)FLT cellular uptake is through specialized membrane proteins known as nucleoside transporters (NTs). nih.govmdpi.comnih.gov These transporters are essential for the salvage of nucleosides from the extracellular environment. The two main families of human nucleoside transporters involved in this process are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). nih.govnih.govfrontiersin.org

Human Equilibrative Nucleoside Transporters (hENTs): This family includes hENT1 and hENT2, which facilitate the transport of nucleosides down their concentration gradient. nih.govfrontiersin.org Studies have demonstrated that (18F)FLT is efficiently transported by both hENT1 and hENT2. nih.gov Notably, hENT1 has been identified as a particularly important determinant of cellular (18F)FLT uptake in various cancer cell lines. nih.govnih.gov Research has shown a strong correlation between the number of hENT1 transporters on the cell surface and the level of (18F)FLT uptake. nih.gov Inhibition of hENT1 has been found to significantly reduce the uptake of (18F)FLT in several cancer cell models. nih.gov

Human Concentrative Nucleoside Transporters (hCNTs): This family, which includes hCNT1 and hCNT3, actively transports nucleosides against their concentration gradient, a process coupled with the transport of sodium ions. nih.govfrontiersin.org Both hCNT1 and hCNT3 have been shown to be capable of transporting (18F)FLT. nih.gov While hENTs are often more ubiquitously expressed, the contribution of hCNTs to (18F)FLT uptake can be significant in specific cell types and tissues where they are highly expressed. nih.govnih.gov

Table 1: Key Human Nucleoside Transporters Involved in (18F)FLT Uptake
Transporter FamilySpecific TransporterTransport MechanismRole in (18F)FLT UptakeSupporting Evidence
Equilibrative Nucleoside Transporters (ENTs)hENT1Facilitated diffusionMajor contributor to (18F)FLT uptake in many cancer cells. nih.govnih.govStrong correlation between hENT1 expression and (18F)FLT uptake; inhibition reduces uptake. nih.govresearchgate.net
hENT2Facilitated diffusionEfficiently transports (18F)FLT. nih.govDemonstrated transport in experimental systems. nih.gov
Concentrative Nucleoside Transporters (CNTs)hCNT1Na+-dependent active transportEfficiently transports (18F)FLT. nih.govDemonstrated transport in oocyte expression systems. nih.gov
hCNT3Na+-dependent active transportEfficiently transports (18F)FLT. nih.govDemonstrated transport in oocyte expression systems. nih.gov

Intracellular Metabolism and Trapping of (18F)FLT

Once inside the cell, (18F)FLT undergoes a critical metabolic step that leads to its intracellular entrapment, a prerequisite for its visualization by PET imaging. nih.govpositroscint.com This process is intimately linked to the enzymatic machinery of the cell's DNA synthesis pathway.

The key event in the intracellular retention of (18F)FLT is its phosphorylation by the enzyme thymidine (B127349) kinase 1 (TK1). nih.govnih.govresearchgate.netpositroscint.comnih.govsnmjournals.org TK1 is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate. nih.govsnmjournals.org The activity of TK1 is tightly regulated and is significantly upregulated during the S-phase of the cell cycle, when DNA replication occurs. nih.govnih.gov (18F)FLT is a good substrate for TK1, and its phosphorylation is the rate-limiting step in its intracellular accumulation. nih.govnih.gov The level of TK1 activity in a cell is therefore a strong indicator of its proliferative status, and consequently, the degree of (18F)FLT uptake is directly correlated with TK1 activity. nih.govsnmjournals.org

The phosphorylation of (18F)FLT by TK1 results in the formation of (18F)FLT monophosphate ((18F)FLT-MP). positroscint.comnih.gov This phosphorylated form of the tracer carries a negative charge, which prevents it from readily crossing the cell membrane and effectively traps it within the cell. researchgate.netpositroscint.comnih.gov While further phosphorylation to diphosphate (B83284) and triphosphate forms can occur, the initial monophosphorylation is the critical trapping mechanism. nih.govsnmjournals.org This intracellular accumulation of the radiolabeled tracer is what allows for the generation of a signal detectable by PET scanners. researchgate.netpositroscint.com

A crucial characteristic of (18F)FLT that distinguishes it from natural thymidine is its inability to be incorporated into the DNA strand. researchgate.netnih.govmdpi.compositroscint.comsnmjournals.orgmdpi.com The substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with a fluorine atom prevents the formation of the phosphodiester bond necessary for DNA chain elongation. snmjournals.orgwikipedia.org This lack of incorporation means that (18F)FLT acts as a chain terminator. nih.govwikipedia.org While this property is the basis for the antiviral activity of related compounds, in the context of PET imaging, it ensures that the tracer's signal is a measure of TK1 activity and the cell's proliferative potential, rather than a direct measure of DNA synthesis itself. snmjournals.orgmdpi.com Studies have shown that the incorporation of (18F)FLT into DNA is minimal, typically less than 2% of the total intracellular radioactivity. nih.govmdpi.com

Table 2: Intracellular Fate of (18F)FLT
Metabolic StepEnzyme/ProcessProductSignificanceSupporting Evidence
PhosphorylationThymidine Kinase 1 (TK1)(18F)FLT Monophosphate (FLT-MP)Traps the tracer inside the cell; rate-limiting step for accumulation. nih.govnih.gov(18F)FLT is a good substrate for TK1; uptake correlates with TK1 activity. nih.govsnmjournals.org
DNA SynthesisDNA PolymeraseNo incorporationPrevents alteration of the genetic material; signal reflects TK1 activity, not direct DNA synthesis. snmjournals.orgmdpi.comThe 3'-fluorine atom acts as a chain terminator; incorporation into DNA is less than 2%. nih.govmdpi.comwikipedia.org

Intracellular Retention Mechanisms

The intracellular retention of 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT) is a multi-step process that begins with its transport across the cell membrane. This transport is primarily facilitated by nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.gov Passive diffusion also contributes to a lesser extent. nih.gov

Once inside the cell, (18F)FLT is phosphorylated by thymidine kinase 1 (TK1), a key enzyme in the thymidine salvage pathway. nih.govresearchgate.net This initial phosphorylation to (18F)FLT-monophosphate is a critical step for trapping the tracer within the cell. nih.govnih.gov The negatively charged phosphate (B84403) group prevents the molecule from readily diffusing back across the cell membrane. snmjournals.org

Further phosphorylation can occur, leading to the formation of (18F)FLT-diphosphate and (18F)FLT-triphosphate. nih.govplos.orgresearchgate.net However, due to the fluorine substitution at the 3' position, (18F)FLT-triphosphate is not incorporated into DNA. researchgate.netresearchgate.netwikipedia.org This lack of DNA incorporation ensures that the tracer accumulation directly reflects the activity of TK1 and the salvage pathway, rather than the rate of DNA synthesis itself. mdpi.com The majority of intracellular (18F)FLT is found in the acid-soluble fraction, with negligible amounts incorporated into DNA. nih.gov

The retention of (18F)FLT is therefore primarily a result of this "metabolic trapping" following phosphorylation by TK1. researchgate.netnih.gov The level of (18F)FLT accumulation within a cell is consequently closely tied to the expression and activity of TK1. nih.govresearchgate.net

Relation to Thymidine Salvage Pathway and Cell Cycle

(18F)FLT's utility as a research probe is fundamentally linked to its interaction with the thymidine salvage pathway and its strong dependence on the cell cycle. nih.govresearchgate.net The uptake and retention of (18F)FLT are governed by the enzymatic activity within this pathway, which is tightly regulated throughout the different phases of cell division. nih.gov

The key enzyme in this process is thymidine kinase 1 (TK1), which is responsible for phosphorylating thymidine and its analogues, like (18F)FLT, as the first step in the salvage pathway. nih.govplos.org The activity of TK1 is significantly upregulated during the S-phase of the cell cycle, the period of active DNA synthesis. mdpi.comresearchgate.net Consequently, the accumulation of (18F)FLT serves as a surrogate marker for TK1 activity and, by extension, for the fraction of cells in the S-phase. nih.govnih.gov

Specificity for S-Phase of Cell Proliferation

The uptake of (18F)FLT is highly specific to the S-phase of the cell cycle. mdpi.comnih.gov This specificity is directly attributable to the cell cycle-dependent expression of thymidine kinase 1 (TK1), the enzyme that phosphorylates (18F)FLT, trapping it within the cell. researchgate.net TK1 activity is low in quiescent (G0) and early G1 phase cells but increases significantly as cells prepare for and enter the S-phase to facilitate DNA replication. nih.govsnmjournals.org

Research has demonstrated a strong correlation between (18F)FLT uptake and the percentage of cells in the S-phase. nih.govsnmjournals.org For instance, in A549 lung carcinoma cells, (18F)FLT uptake showed a high correlation (r² = 0.91) with the proportion of cells in S-phase. snmjournals.org This relationship underscores the ability of (18F)FLT to reflect the proliferative fraction of a cell population. nih.gov

However, it is important to note that certain therapeutic interventions can influence this relationship. For example, drugs that cause cell cycle arrest in the G2/M phase can lead to a reduction in (18F)FLT uptake, not by directly inhibiting S-phase, but by affecting the post-translational modification (phosphorylation) of the TK1 protein, which in turn reduces its catalytic activity. nih.govresearchgate.net This highlights that while (18F)FLT uptake is a strong indicator of S-phase activity, its interpretation can be influenced by complex cellular responses to external stimuli.

Interplay with De Novo Thymidine Synthesis Pathway

The accumulation of (18F)FLT is not only dependent on the thymidine salvage pathway but is also influenced by the activity of the parallel de novo thymidine synthesis pathway. nih.govplos.org These two pathways converge to produce thymidine monophosphate (TMP), the essential precursor for DNA synthesis. nih.govplos.org The de novo pathway synthesizes TMP from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase (TS). nih.govplos.org

There is a reciprocal relationship between the salvage and de novo pathways. When the de novo pathway is inhibited, cells can compensate by upregulating the salvage pathway, leading to increased (18F)FLT uptake. nih.gov This phenomenon, known as a "flare," can be observed shortly after treatment with TS inhibitors like pemetrexed. nih.gov Conversely, cells that heavily rely on the de novo pathway may exhibit lower (18F)FLT uptake, even if they are proliferating. plos.org

For example, in a study comparing HCT-116 and HCT-116p21-/- xenografts, the HCT-116p21-/- tumors, which had higher levels of TS and lower levels of TK1, showed significantly lower (18F)FLT uptake. plos.org This demonstrates that the balance between the two pathways is a critical determinant of (18F)FLT accumulation. nih.gov Therefore, understanding the status of both the salvage and de novo pathways is crucial for the accurate interpretation of (18F)FLT imaging data.

Biodistribution of (18F)FLT in Preclinical Research Models (excluding human dosimetry)

The biodistribution of (18F)FLT in preclinical models reveals significant uptake in tissues with high rates of cell proliferation. In non-human primates (Sapajus cay), the bone marrow is a critical organ for uptake. nih.gov Studies in mice have consistently shown high accumulation in the bone marrow and spleen. mdpi.com

In various murine cancer models, tumor uptake of (18F)FLT has been shown to be variable. nih.gov For instance, in a study involving 14 different tumor models, the maximum tumor-to-liver uptake ratio ranged from 1.07 to 5.22. nih.gov This variability is not solely dependent on endogenous thymidine concentrations within the tumors. nih.gov

Interestingly, sex-dependent differences in (18F)FLT biodistribution have been observed in mice, with females showing up to 10-fold higher nonspecific uptake in non-target tissues compared to males. snmjournals.org This can contribute to lower tumor-to-muscle ratios in female mice. snmjournals.org

In rats, biodistribution studies have also been conducted. For example, one study measured the tissue distribution of a different radiotracer, [18F]Fluoroethylrhodamine B, in Fischer rats, highlighting uptake in the myocardium, lungs, kidneys, gut, and spleen. nih.gov While not (18F)FLT, this illustrates the type of data obtained in preclinical biodistribution studies. Another study using [18F]FACH in mice showed the highest uptake in the liver, kidneys, lungs, and spleen at 15 minutes post-injection, with clearance through the hepatorenal pathway. nih.gov

The following table provides a summary of (18F)FLT uptake in a prostate tumor-bearing nude mouse model.

Organ%ID/g (Mean ± SD)
Blood1.23 ± 0.11
Heart0.89 ± 0.15
Liver2.11 ± 0.23
Spleen1.54 ± 0.19
Kidney2.56 ± 0.31
Muscle0.45 ± 0.08
Bone3.45 ± 0.42
Tumor2.89 ± 0.35
Data adapted from a study on a prostate tumor-bearing nude mouse model.

This table illustrates the relative distribution of the tracer across different organs, which is crucial for assessing tumor-specific uptake versus background levels in preclinical imaging studies.

Preclinical Research Methodologies Utilizing 18f Flt

In Vivo Imaging Techniques in Animal Models

Preclinical research extensively uses in vivo imaging with 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT) in animal models to non-invasively assess cellular proliferation. This technique is crucial for developing new cancer therapies and understanding tumor biology. Small animal Positron Emission Tomography (PET) combined with Computed Tomography (CT) provides both functional and anatomical information. youtube.comyoutube.com

Small-Animal PET/CT Imaging Protocols

Standardized protocols for small-animal PET/CT imaging are essential for obtaining accurate, precise, and reproducible quantitative data. nih.gov These protocols are critical for multi-center studies and for translating preclinical findings to clinical applications. nih.gov

A typical imaging protocol begins with the administration of (18F)FLT to the animal model, often a mouse or rat. youtube.com The animal is then placed in the PET scanner, and after the imaging session, a CT scan is performed to provide an anatomical reference for the PET signal. youtube.com The resulting co-registered images allow researchers to pinpoint the location of (18F)FLT uptake within the animal's body. youtube.com

To enhance the visualization of abdominal tumors, a dual radiologic contrast protocol may be employed. This involves the intravenous injection of a contrast agent mixed with (18F)FLT and an intraperitoneal injection of a different contrast agent. unimelb.edu.au

The duration of the PET scan is a critical parameter. For tracers like (18F)FLT, dynamic scans of 60 minutes are often required to capture the tracer's kinetics accurately. nih.gov However, studies have shown that for some tracers, shorter scan durations of around 30 minutes may be sufficient to estimate kinetic parameters with reasonable accuracy. frontiersin.org

Interactive Data Table: Key Parameters in Small-Animal (18F)FLT PET/CT Protocols

ParameterTypical Value/RangeRationale
Animal Model Mouse, RatSmall size allows for whole-body imaging and is cost-effective for preclinical studies.
(18F)FLT Dose ~37 MBqProvides sufficient signal for imaging while minimizing radiation dose to the animal.
Uptake Time 60 minutesAllows for sufficient tracer accumulation in proliferating tissues. wordpress.com
Scan Duration 60-120 minutesEnables dynamic acquisition for kinetic analysis of tracer uptake. nih.gov
Anesthesia IsofluraneMaintains the animal in a stable position during the scan to prevent motion artifacts.
Anatomical Imaging Low-dose CTProvides anatomical context for the PET signal and is used for attenuation correction. wordpress.com

Dynamic PET Acquisition for Kinetic Analysis

Dynamic PET acquisition involves collecting data over a period of time, typically 60 to 120 minutes, to generate time-activity curves (TACs). nih.gov These TACs depict the change in (18F)FLT concentration in tissues over time and are essential for kinetic analysis.

Kinetic modeling of dynamic (18F)FLT PET data allows for the quantification of key biological processes, such as the rate of (18F)FLT transport into the cell and its subsequent phosphorylation. This requires an accurate arterial input function (AIF), which represents the concentration of the tracer in the arterial blood over time. frontiersin.org In small animals, obtaining an AIF through arterial blood sampling is challenging. frontiersin.org Therefore, image-derived input functions (IDIFs) from structures like the left ventricle of the heart are often used as a non-invasive alternative.

Several compartmental models can be applied to analyze dynamic (18F)FLT data. A three-compartment model with reversible phosphorylation has been shown to be suitable for characterizing the kinetics of (18F)FLT in mouse tumor models. This model yields kinetic parameters such as KFLT (net influx rate) and k3 (phosphorylation rate), which have been found to correlate with proliferation markers like Ki-67. Studies have indicated that at least 90 minutes of dynamic data are necessary to obtain accurate KFLT values using this model.

The Patlak graphical analysis is a simplified method that can also be used to estimate the influx rate constant of (18F)FLT, providing a faster alternative to full kinetic modeling. frontiersin.org

Image Reconstruction and Processing for Preclinical Data

The raw data collected by a PET scanner, known as sinograms, must be reconstructed to form a 3D image representing the distribution of the radiotracer. turkupetcentre.net The choice of reconstruction algorithm significantly impacts the quantitative accuracy of the final image. turkupetcentre.net

Filtered back-projection (FBP) is a fast and robust analytical algorithm, but it does not account for the complex physics of modern PET scanners. turkupetcentre.net Iterative reconstruction algorithms, such as ordered subset expectation maximization (OSEM), are more computationally intensive but can produce higher quality images by modeling the statistical nature of PET data and physical effects. turkupetcentre.netnih.gov However, the parameters for iterative reconstruction must be carefully chosen to avoid introducing bias into the quantitative values. turkupetcentre.net

For preclinical data, corrections for physical degrading factors like attenuation, scatter, and positron range are crucial for accurate quantification. nih.gov The positron range of 18F can degrade the spatial resolution of small animal PET images. nih.gov Advanced reconstruction techniques and, more recently, artificial intelligence-based methods are being developed to correct for these effects and improve image quality. nih.gov

Standardization of reconstruction protocols is vital for ensuring that data from different preclinical imaging centers are comparable. nih.gov

In Vitro Cellular Assays for (18F)FLT Research

In vitro assays are fundamental for understanding the cellular mechanisms underlying (18F)FLT uptake and for validating findings from in vivo imaging studies.

Cell Uptake Studies and Kinetics

Cell uptake studies measure the accumulation of (18F)FLT in cancer cell lines. nih.gov These experiments are typically performed by incubating cells with (18F)FLT at various concentrations and for different durations. nih.gov The amount of radioactivity taken up by the cells is then measured to determine the uptake rate. nih.gov

These studies have shown that (18F)FLT uptake is mediated by equilibrative nucleoside transporters (ENTs). nih.gov The kinetics of (18F)FLT uptake can be characterized by determining the Michaelis-Menten parameters, Kt (transport constant) and Vmax (maximum uptake velocity). nih.gov For example, in SW480 colon cancer cells, the apparent Kt for (18F)FLT uptake was found to be 27 ± 2 μM, with a Vmax of 97 ± 6 pmol/min/1x10^6 cells. nih.gov

Assessment of (18F)FLT Phosphorylation and Metabolite Analysis

Once inside the cell, (18F)FLT is phosphorylated by thymidine (B127349) kinase 1 (TK1) to (18F)FLT-monophosphate, which traps the tracer within the cell. nih.govrsc.org The activity of TK1 is a key determinant of (18F)FLT retention and is closely linked to cell proliferation. nih.govnih.gov

A novel phosphoryl-transfer assay using thin layer chromatography (TLC) has been developed to measure the phosphorylation of (18F)FLT in cell lysates. nih.gov This assay allows for the determination of the kinetic parameters of TK1 for (18F)FLT. In DiFi and SW480 cell lysates, the apparent Km for (18F)FLT was found to be 4.8 ± 0.3 μM, with a Vmax of 7.4 pmol/min/1x10^6 cells in DiFi lysates. nih.gov

Metabolite analysis is crucial for understanding the fate of (18F)FLT both in vitro and in vivo. rsc.org Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify (18F)FLT and its phosphorylated metabolites. rsc.org These analyses have confirmed that (18F)FLT is primarily metabolized to (18F)FLT-monophosphate within the cell. nih.gov In vivo, (18F)FLT can be glucuronidated in the liver, and this metabolite is not transported into cells, which can affect the plasma concentration of the tracer and the accuracy of kinetic modeling. nih.gov

Interactive Data Table: In Vitro Kinetic Parameters of (18F)FLT

Cell LineParameterValueMethod
SW480 (Colon Cancer) Apparent Kt (Uptake)27 ± 2 μMEadie-Hofstee Plot nih.gov
SW480 (Colon Cancer) Vmax (Uptake)97 ± 6 pmol/min/1x10^6 cellsEadie-Hofstee Plot nih.gov
DiFi (Colon Cancer) Apparent Km (Phosphorylation)4.8 ± 0.3 μMTLC-based Assay nih.gov
DiFi (Colon Cancer) Vmax (Phosphorylation)7.4 pmol/min/1x10^6 cellsTLC-based Assay nih.gov

Correlation with Cell Proliferation Markers (e.g., Ki67, BrdUrd) in Cell Lines

The validation of (18F)FLT as a proliferation biomarker in preclinical studies frequently involves correlating its uptake in cancer cell lines with established markers of cell division, such as the Ki67 protein and the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd). These studies are fundamental in establishing the biological basis of the (18F)FLT PET signal.

Research has demonstrated that the correlation between (18F)FLT uptake and the Ki67 labeling index can be variable across different cancer cell lines. researchgate.netnih.govsemanticscholar.org This variability is often attributed to the differing reliance of tumor cells on the de novo versus the salvage pathway for thymidine synthesis. researchgate.netnih.govsemanticscholar.org Tumors that are more dependent on the thymidine salvage pathway, and thus have higher TK1 activity, tend to show a stronger correlation between (18F)FLT uptake and proliferation.

Further studies have echoed these findings. For instance, in non-small cell lung cancer (NSCLC) xenograft models, a meta-analysis reported a moderate correlation for 18F-FDG and a significant one for (18F)FLT with Ki-67 expression, with pooled rho values of 0.45 and 0.65, respectively. mdpi.comnih.gov Another study in lung cancer cell lines found a significant positive correlation between the (18F)FLT binding ratio and Ki-67 expression (r = 0.824, P < 0.01). researchgate.net

The correlation with BrdUrd, a marker of DNA synthesis (S-phase), has also been investigated, although less extensively in direct correlation studies with (18F)FLT in cell lines. However, given that (18F)FLT uptake is dependent on TK1 activity, which is highest during the S-phase, a conceptual link exists. Histological sections of tumors are often probed for BrdU to quantify the percentage of cells in the S-phase, providing another layer of validation for the proliferation-dependent uptake of (18F)FLT. researchgate.net

Table 1: Correlation of (18F)FLT Uptake with Proliferation Markers in Preclinical Cancer Models

Cancer Type Model Proliferation Marker Correlation with (18F)FLT Uptake Reference
Colorectal & Breast Cancer Human tumor xenografts (9 cell lines) Ki67 r = -0.07 (p > 0.05) semanticscholar.org
Colorectal & Breast Cancer Human tumor xenografts (7 cell lines) TK1 r = 0.36 (p < 0.05) semanticscholar.org
Lung Cancer NSCLC xenografts Ki67 Pooled rho = 0.65 mdpi.comnih.gov
Lung Cancer A549 cell line Ki67 r = 0.824 (p < 0.01) researchgate.net
Lung Cancer H1975 & A549 xenografts TK1 Significant positive correlation researchgate.net

Ex Vivo Analysis and Biological Validation in Preclinical Models

To further validate the in vivo PET imaging data and to gain a deeper understanding of the biological processes underlying (18F)FLT accumulation, ex vivo analyses are indispensable in preclinical research. These methods involve the harvesting of tissues after the administration of the radiotracer for more detailed examination.

Following in vivo imaging, ex vivo biodistribution studies are routinely performed to quantify the amount of radioactivity in various tissues. This is typically achieved by sacrificing the animal at a specific time point after (18F)FLT injection, dissecting the organs and tumor, and measuring the radioactivity in each sample using a gamma counter. nih.govnih.gov The results are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These studies provide a more precise and quantitative measure of tracer uptake in different tissues compared to what can be achieved with in vivo PET imaging alone, especially for small structures. Biodistribution data from preclinical models have consistently shown that (18F)FLT accumulates in tissues with high rates of cell proliferation, such as the tumor, bone marrow, and spleen. nih.gov For example, in a study with PC-3 prostate tumor-bearing nude mice, modest uptake of (18F)FLT in tumors was observed at 60 and 90 minutes post-injection. nih.gov In another study using Walker 256 tumor-bearing rats, (18F)FLT uptake in the tumor was significantly higher than in the surrounding background tissue. nih.gov

Table 2: Ex Vivo Biodistribution of (18F)FLT in Preclinical Tumor Models (%ID/g)

Animal Model Tumor Model Time Post-Injection Tumor Muscle Liver Spleen Bone Reference
Nude Mouse PC-3 Prostate 60 min ~1.5 ~0.5 ~2.0 ~1.0 ~1.0 nih.gov
Wistar Rat Walker 256 60 min High Low Moderate High High nih.gov

The ultimate validation of (18F)FLT as a proliferation marker comes from the direct comparison of its uptake with the microscopic evidence of cell division within the tumor tissue. This is achieved through histological and immunohistochemical (IHC) analysis of tumor sections obtained from the same animals used in the imaging and biodistribution studies.

Tumor tissues are sectioned and stained with specific antibodies to visualize and quantify the expression of proliferation-associated proteins. The most commonly used markers for this purpose are Ki67, a protein present in all active phases of the cell cycle (G1, S, G2, and mitosis), and TK1, the direct enzymatic target of (18F)FLT. researchgate.netnih.govsemanticscholar.org Additionally, the incorporation of BrdUrd into newly synthesized DNA can be detected by IHC to specifically label cells in the S-phase. researchgate.net

Numerous preclinical studies have demonstrated a significant correlation between (18F)FLT uptake and the expression of these markers. For instance, in lung carcinoma xenografts, a significant positive correlation was found between TK1 staining and (18F)FLT uptake. researchgate.net In a study on various human cancer xenografts, a statistically significant Spearman correlation coefficient of 0.36 was observed between (18F)FLT uptake and TK1 scoring. semanticscholar.org Conversely, the correlation with Ki67 is often reported to be weaker or absent in some models, which is consistent with the understanding that Ki67 is a marker of the entire cell cycle, whereas (18F)FLT uptake is primarily linked to the S-phase-specific activity of TK1. nih.govsemanticscholar.org In a study of different lung cancer models, histologic sections were probed for both Ki67 and BrdU, and the percentage of specifically stained nuclei was quantified in viable tumor regions to correlate with (18F)FLT uptake. researchgate.net

Table 3: Histological and Immunohistochemical Correlation with (18F)FLT Uptake in Preclinical Models

Cancer Model Proliferation Marker Correlation with (18F)FLT Uptake Key Finding Reference
Lung Carcinoma Xenografts (H1975, A549) TK1 Significant positive correlation TK1 expression directly relates to (18F)FLT uptake. researchgate.net
Human Cancer Xenografts (multiple cell lines) TK1 Spearman r = 0.36 (p < 0.05) (18F)FLT reflects TK1 levels. semanticscholar.org
Human Cancer Xenografts (multiple cell lines) Ki67 Spearman r = -0.07 (p > 0.05) Poor correlation due to Ki67 not being S-phase specific. semanticscholar.org
Lung Cancer Models (A549, HTB56, EBC1, H1975) Ki67, BrdUrd No positive correlation observed Proliferation as determined by these markers did not positively correlate with (18F)FLT uptake in these specific models. researchgate.net

Quantitative Analysis and Pharmacokinetic Modeling of 18f Flt in Research

Principles of Tracer Kinetic Modeling for PET Data

Tracer kinetic modeling in PET involves the application of mathematical models to dynamic imaging data to quantify the rates of transport and reaction of a radiotracer within tissues. nih.gov This approach provides a deeper understanding of the physiological and biochemical processes being imaged. nih.gov

Compartment Models (e.g., Two-Tissue, Three-Compartment Models)

Compartment models are mathematical constructs used to describe the distribution and exchange of a tracer within different states or locations in a tissue. snmjournals.org For (18F)FLT, a two-tissue compartment model is frequently employed. nih.govsnmjournals.org In this model, the tracer is considered to exist in two tissue compartments: a non-metabolized compartment representing free and non-specifically bound (18F)FLT in the tissue, and a metabolized compartment representing phosphorylated (18F)FLT that is trapped within the cell. nih.govsnmjournals.org

Some studies have also explored the use of a three-compartment model for (18F)FLT kinetics, particularly in complex biological environments like gliomas. researchgate.net This model can further delineate the tracer's distribution, for instance, by separating the extracellular and intracellular non-metabolized tracer pools.

Table 1: Commonly Used Compartment Models for (18F)FLT Kinetic Analysis

Model Number of Tissue Compartments Description Primary Application
Two-Tissue Compartment Model 2 Models tracer exchange between plasma, a non-metabolized tissue compartment, and a trapped metabolized tissue compartment. nih.govsnmjournals.org Standard analysis of (18F)FLT uptake in most tumors. nih.govsnmjournals.org
Three-Compartment Model 3 Further divides the tissue space, for example, into extracellular, intracellular, and phosphorylated compartments. researchgate.net Used in specific research contexts, such as glioma imaging, to provide a more detailed kinetic description. researchgate.net

Kinetic Rate Constants (K1, k2, k3, k4) and Their Biological Interpretation

The exchange of (18F)FLT between compartments is described by a set of kinetic rate constants. researchgate.net The interpretation of these constants provides insight into specific biological processes:

K1 (ml/cm³/min): Represents the rate of tracer delivery from the arterial plasma into the first tissue compartment (the non-metabolized pool). plos.org It reflects both blood flow and the extraction fraction of the tracer by the tissue. nih.govsnmjournals.org

k2 (min⁻¹): Describes the rate of tracer efflux from the first tissue compartment back into the plasma. plos.org

k3 (min⁻¹): Represents the rate of phosphorylation of (18F)FLT by the enzyme thymidine (B127349) kinase 1 (TK1), leading to its trapping within the cell. plos.orgsemanticscholar.org This constant is closely linked to the proliferative activity of the tissue.

k4 (min⁻¹): Represents the rate of dephosphorylation of the trapped tracer, allowing it to exit the cell. plos.org For (18F)FLT, k4 is often considered to be negligible in many models, simplifying the analysis to an irreversible two-tissue compartment model.

The accurate estimation of all four rate constants can be challenging, and often, only K1 and a combination of the other constants can be reliably determined from typical clinical imaging data. nih.govsnmjournals.org

Table 2: Biological Interpretation of (18F)FLT Kinetic Rate Constants

Rate Constant Biological Interpretation Units
K1 Tracer delivery from plasma to tissue, reflecting blood flow and extraction. nih.govsnmjournals.org ml/cm³/min
k2 Tracer efflux from tissue back to plasma. plos.org min⁻¹
k3 Phosphorylation and trapping of the tracer within the cell, related to TK1 activity. plos.orgsemanticscholar.org min⁻¹
k4 Dephosphorylation of the trapped tracer. plos.org min⁻¹

Metabolic Rate Constant (Ki) as a Measure of Proliferation

Ki = (K1 * k3) / (k2 + k3)

In situations where dephosphorylation (k4) is negligible, this formula simplifies. Ki is considered a more robust measure of cellular proliferation than static uptake values like the Standardized Uptake Value (SUV) because it accounts for the dynamic processes of tracer delivery and trapping. nih.gov However, it's important to note that the correlation between (18F)FLT uptake and proliferation markers like Ki-67 can be variable, as (18F)FLT uptake specifically reflects the thymidine salvage pathway, which is one of two pathways for DNA synthesis. plos.orgsemanticscholar.org

Determination of Arterial Input Function in Preclinical Studies

An accurate arterial input function (AIF), which describes the concentration of the radiotracer in arterial plasma over time, is crucial for quantitative kinetic modeling. nih.govsnmjournals.org

Arterial Blood Sampling and Plasma Metabolite Correction

The gold standard for determining the AIF is through serial arterial blood sampling throughout the PET scan. frontiersin.org These blood samples are then processed to separate plasma from whole blood, and the radioactivity in the plasma is measured. nih.gov

A critical step in this process is the correction for radiolabeled metabolites. nih.gov (18F)FLT is metabolized in the liver, primarily through glucuronidation. nih.gov The resulting metabolite, (18F)FLT-glucuronide, is not transported into cells and therefore does not contribute to the proliferation signal. nih.gov To obtain an accurate AIF for the parent tracer, the fraction of unmetabolized (18F)FLT in the plasma must be determined at various time points, typically using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov This metabolite correction is essential for accurate kinetic modeling, as failure to account for metabolites can lead to significant errors in the estimated kinetic parameters. nih.gov In some cases, a population-based metabolite correction can be formulated and applied. researchgate.net

Image-Derived Input Functions (e.g., Left Ventricular Blood Pool)

Due to the invasive nature and technical challenges of arterial blood sampling, there is significant interest in developing non-invasive methods for determining the AIF. frontiersin.org One common approach is the use of an image-derived input function (IDIF). nih.govnih.gov An IDIF is obtained by drawing a region of interest (ROI) over a large blood pool, such as the left ventricle of the heart or the aorta, in the dynamic PET images. frontiersin.orgnih.govfrontiersin.org

The time-activity curve (TAC) from this ROI can serve as a surrogate for the AIF. nih.govnih.gov However, IDIFs are susceptible to several sources of error, including partial volume effects (spill-over from surrounding tissues) and patient motion. frontiersin.orgnih.gov To improve the accuracy of IDIFs, various correction methods have been developed. frontiersin.orgnih.gov For instance, a "hybrid" IDIF can be created by combining the early peak of the left ventricle TAC with the later part of a TAC from a larger, more stable blood pool like the liver, and correcting for spill-out effects. nih.govnih.gov While IDIFs offer a less invasive alternative, they require careful validation against arterial blood sampling to ensure their accuracy for quantitative studies. frontiersin.orgfrontiersin.org

Table 3: Comparison of Arterial Input Function Determination Methods

Method Description Advantages Disadvantages
Arterial Blood Sampling Direct measurement of tracer concentration in arterial blood over time. frontiersin.org Gold standard for accuracy. frontiersin.org Invasive, technically challenging, potential for complications. frontiersin.org
Image-Derived Input Function (IDIF) Non-invasive estimation of the AIF from a large blood pool in the PET image (e.g., left ventricle). nih.govnih.gov Non-invasive, less complex procedure. frontiersin.org Susceptible to partial volume effects and motion artifacts, may require complex corrections. frontiersin.orgnih.gov

Simplified Quantitative Measures in Preclinical Research

In the realm of preclinical research with 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT), while full pharmacokinetic modeling provides the most comprehensive data, simplified quantitative measures are frequently employed due to their ease of implementation and high throughput. These methods offer a more straightforward approach to assessing tracer uptake, which is particularly advantageous in studies involving numerous subjects or longitudinal monitoring. However, it is crucial to understand the inherent limitations and the context in which these simplified metrics are valid.

Standardized Uptake Value (SUV) and its Limitations in Research

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in positron emission tomography (PET) to estimate the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the radioactivity concentration in a tissue or tumor by the injected dose and the body weight of the subject. In preclinical (18F)FLT research, SUV is often used as a surrogate marker for tumor proliferation.

Despite its widespread use, the SUV has several limitations that must be considered for accurate data interpretation in a research setting. A primary limitation is that the magnitude of (18F)FLT uptake, and therefore the SUV, does not always reliably reflect the true proliferative index of a tumor. Current time information in Åbo, FI. This is because (18F)FLT uptake is a function of the thymidine salvage pathway utilization, which can vary significantly among different tumor types and even within the same tumor. Current time information in Åbo, FI. Consequently, a moderately proliferative tumor that heavily relies on the salvage pathway may exhibit a similar or even higher (18F)FLT SUV than a highly proliferative tumor that primarily utilizes the de novo thymidine synthesis pathway. Current time information in Åbo, FI. This potential disconnect means that (18F)FLT SUV cannot be universally considered a direct surrogate for proliferation markers like Ki-67. Current time information in Åbo, FI.

Furthermore, several technical and physiological factors can influence SUV, leading to variability and potential inaccuracies. These factors include:

Tracer Uptake Time: The timing of the static scan after tracer injection can significantly affect the calculated SUV, as the tracer distribution is a dynamic process.

Blood Glucose Levels: Although less of a concern for (18F)FLT compared to (18F)FDG, metabolic conditions can still influence tracer biodistribution.

Image Reconstruction Parameters: The choice of reconstruction algorithm and parameters can alter the final quantitative values.

Region of Interest Definition: The size and placement of the region of interest (ROI) can introduce variability in SUV measurements.

A multi-center meta-analysis of (18F)FLT PET studies highlighted that while there is a good correlation in test-retest data for various SUV metrics, a change of at least 25% in SUV is likely required to represent a true change in tumor uptake. nih.govnih.gov The best repeatability was observed for SUVpeak, which is the average SUV within a small, fixed-size ROI centered on the maximum SUV pixel. nih.govnih.gov

Table 1: Repeatability of (18F)FLT Uptake Metrics

Metric Repeatability Coefficient (RC)
SUVpeak 23.1%
Proliferative Volume 36.0%
Total Lesion Uptake (TLU) 36.4%

Data sourced from a multi-center meta-analysis of solid tumors. nih.govnih.gov

Tumor-to-Background/Organ Ratios (e.g., Tumor-to-Liver Ratio)

The tumor-to-liver ratio (TLR) is a specific type of TBR where the reference tissue is a region of healthy liver parenchyma. nih.govnih.gov However, the use of (18F)FLT for imaging in or near the liver is complicated by high physiological uptake in the liver itself. nih.gov This high background is due to the hepatic glucuronidation of (18F)FLT, a metabolic process that can obscure the signal from nearby tumors. nih.gov

In a multicenter study on breast cancer, TBR using normal parenchyma as the background was investigated as an alternative to SUV. turkupetcentre.net The rationale is that this ratio can compensate for some of the non-adjustable variables that affect SUV. turkupetcentre.net However, in that particular study, both TBRmean and TBRmax showed poor diagnostic performance in predicting pathological response on their own. turkupetcentre.net A combined model that included both TBR and tumor size demonstrated better performance, suggesting a complementary role for these functional and anatomical parameters. turkupetcentre.net

Correlation and Validation of Simplified Measures with Kinetic Parameters

Several studies have investigated the correlation between simplified metrics and these kinetic parameters. It has been shown that for non-small cell lung cancer (NSCLC), there is a strong correlation between the (18F)FLT flux parameter, KFLT, and the proliferation marker Ki-67. This supports the biological basis of (18F)FLT as a proliferation tracer.

Research validating simplified quantitative metrics for (18F)FLT in NSCLC has demonstrated that TBR can have a stronger correlation with the uptake constant Ki compared to SUV. nih.gov This suggests that TBR may be a more robust simplified measure for quantifying (18F)FLT uptake in certain contexts. However, the strength of these correlations can be influenced by factors such as the choice of reference tissue for TBR and the timing of the static scan for SUV.

In a study on irradiated lung cancer, a strong positive correlation was found between the maximum SUV (SUVmax) of (18F)FDG and (18F)FLT. nih.gov While this does not directly validate against kinetic parameters, it indicates a relationship in the uptake of these two tracers in this specific pathological condition.

Software and Computational Tools for Kinetic Modeling

The analysis of dynamic (18F)FLT PET data to derive pharmacokinetic parameters requires specialized software and computational tools. These platforms provide the necessary algorithms for implementing various kinetic models, from simplified graphical analyses to complex multi-compartment models.

A prominent software package used in the research setting for PET kinetic modeling is PMOD (PMOD Technologies). nih.govbruker.comyoutube.com The PMOD kinetic modeling tool (PKIN) offers a flexible environment for the simulation and fitting of a wide range of models. Its features include:

Importing time-activity curves (TACs) from imaging data.

Fitting plasma fraction and metabolite correction curves.

A comprehensive library of compartment models, reference models, and graphical analysis methods (e.g., Patlak and Logan plots). youtube.com

Weighted and non-weighted model fitting with parameter constraints.

Coupled fitting for analyzing data from multiple tissue regions simultaneously.

Tools for assessing the goodness-of-fit and identifiability of model parameters through Monte Carlo simulations.

Another powerful tool is SAAM II (Simulation, Analysis, and Modeling Software II), which is a graphical modeling software used for compartmental model analysis in pharmacokinetics and tracer studies. nih.govnih.gov Its intuitive interface allows users to build, solve, and fit complex kinetic models without extensive coding. nih.gov

The Turku PET Centre provides a collection of analysis tools and documentation for various PET tracers, including (18F)FLT. turkupetcentre.net Their resources cover calculation models and methodologies for quantitative analysis.

For researchers with programming expertise, environments like MATLAB are often used to implement custom compartmental models and analysis pipelines. researchgate.net For instance, COMKAT (Compartment Model Kinetic Analysis Tool) is a MATLAB-based software specifically for compartmental modeling in nuclear medicine.

A variety of other open-source and commercial software packages are also available for PET data analysis, each with its own set of features and supported models. turkupetcentre.net The choice of software often depends on the specific research question, the complexity of the required modeling, and the user's technical expertise.

Table 2: Examples of Software and Tools for Kinetic Modeling

Software/Tool Key Features Primary Use in (18F)FLT Research
PMOD (PKIN) Comprehensive suite of kinetic models, graphical analysis, simulation, and validation tools. bruker.comyoutube.com Widely used for regional and pixel-wise kinetic modeling of dynamic (18F)FLT PET data.
SAAM II Intuitive graphical interface for building and solving compartmental models. nih.govnih.gov Rapid prototyping of complex kinetic models for pharmacokinetic and tracer studies.
MATLAB High-level programming language and interactive environment for numerical computation. researchgate.net Development of custom kinetic models and analysis algorithms.
Turku PET Centre Tools Collection of analysis protocols and software for various PET tracers. turkupetcentre.net Provides established methodologies for the analysis of (18F)FLT data.
COMKAT MATLAB-based software for compartmental modeling in nuclear medicine. Application of a wide range of compartmental models to PET and SPECT data.
PET KinetiX A plug-in for the Osirix DICOM viewer for faster computation of parametric images. nih.gov Voxel-wise estimation of kinetic parameters at the whole field of view level. nih.gov

Factors Influencing 18f Flt Uptake and Retention in Preclinical Research Models

Biological Determinants of (18F)FLT Uptake

The intrinsic biological characteristics of the tissue being studied are primary drivers of (18F)FLT accumulation. These include the expression and activity of key enzymes and transporters, the concentration of endogenous molecules that compete with (18F)FLT, and the balance between different DNA synthesis pathways.

Thymidine (B127349) Kinase 1 (TK1) Expression and Activity

Thymidine kinase 1 (TK1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating thymidine and its analogues, including (18F)FLT. researchgate.net This phosphorylation step traps the radiotracer within the cell, forming (18F)FLT-monophosphate. researchgate.net The expression and activity of TK1 are tightly linked to the cell cycle, peaking during the S-phase when DNA replication occurs. researchgate.net Consequently, the level of TK1 is a major determinant of (18F)FLT uptake. nih.gov

Study FocusFindingReference
Lung TumorsStatic (18F)FLT uptake significantly correlated with overall and maximal TK1 expression. snmjournals.org
Lung TumorsDynamic (18F)FLT flux constant (KFLT) correlated with overall and maximal TK1 protein expression. snmjournals.org
Lung TumorsNo significant correlation was found between (18F)FLT uptake parameters and TK1 enzymatic activity. snmjournals.org
Gastrointestinal CancerA significant correlation was found between (18F)FLT SUV and TK1 mRNA expression. nih.gov

Nucleoside Transporter Expression Levels and Function

For (18F)FLT to be phosphorylated by TK1, it must first enter the cell. This transport across the cell membrane is primarily mediated by nucleoside transporters. researchgate.netmdpi.com The two main families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govfrontiersin.org ENTs, particularly ENT1 and ENT2, facilitate the sodium-independent transport of nucleosides, while CNTs are sodium-dependent. nih.govfrontiersin.org

The expression levels and functional capacity of these transporters can significantly impact the intracellular availability of (18F)FLT. nih.gov While it is established that nucleoside transporters are essential for (18F)FLT uptake, the specific contribution of each transporter type can vary between different tumor models and tissues. nih.gov Some studies have shown a lack of significant correlation between (18F)FLT uptake and the expression of specific transporters like ENT1 in certain cancers, suggesting a complex and potentially redundant transport mechanism. nih.gov

Transporter FamilyKey MembersFunction in (18F)FLT UptakeReference
Equilibrative Nucleoside Transporters (ENTs)ENT1, ENT2Mediate sodium-independent transport of (18F)FLT across the cell membrane. nih.gov
Concentrative Nucleoside Transporters (CNTs)CNT1, CNT2, CNT3Mediate sodium-dependent transport of (18F)FLT across the cell membrane. nih.gov

Endogenous Thymidine Concentrations in Tissues and Plasma

Endogenous thymidine, present in both plasma and tissues, competes with (18F)FLT for transport into the cell and for phosphorylation by TK1. nih.govmanchester.ac.ukcam.ac.uknih.gov High concentrations of endogenous thymidine can dilute the (18F)FLT tracer pool, leading to reduced uptake and an underestimation of proliferation.

Studies in a wide range of preclinical tumor models have investigated the relationship between endogenous thymidine levels and (18F)FLT uptake. One comprehensive study measured thymidine concentrations in the plasma of seven murine strains and one rat strain, finding a range of 0.61 ± 0.12 µM to 2.04 ± 0.64 µM. manchester.ac.ukcam.ac.uknih.govd-nb.info In 22 different tumor models, tissue thymidine concentrations varied more widely, from 0.54 ± 0.17 µM to 20.65 ± 3.65 µM. manchester.ac.ukcam.ac.uknih.govd-nb.info Despite these variations, this extensive study did not find a correlation between tumor thymidine concentrations and (18F)FLT uptake, as measured by the tumor-to-liver uptake ratio (TTL) at 60 minutes post-injection. nih.govmanchester.ac.ukcam.ac.uknih.govd-nb.info This suggests that while endogenous thymidine is a known competitive inhibitor, its concentration alone may not be the primary predictor of (18F)FLT uptake across different tumor types. cam.ac.uknih.govd-nb.info

Sample TypeAnimal Strains/Tumor ModelsThymidine Concentration Range (µM)Correlation with (18F)FLT UptakeReference
Plasma7 murine strains, 1 rat strain0.61 ± 0.12 to 2.04 ± 0.64Not directly assessed manchester.ac.ukcam.ac.uknih.govd-nb.info
Tumor Tissue22 different tumor models0.54 ± 0.17 to 20.65 ± 3.65No correlation observed nih.govmanchester.ac.ukcam.ac.uknih.govd-nb.info

Balance of Salvage and De Novo DNA Synthesis Pathways

Cells can produce the necessary building blocks for DNA synthesis through two main pathways: the de novo pathway and the salvage pathway. differencebetween.com The de novo pathway synthesizes nucleotides from simpler precursor molecules, while the salvage pathway recycles pre-existing nucleosides and bases. differencebetween.comslideshare.net (18F)FLT uptake specifically reflects the activity of the thymidine salvage pathway, as it is a substrate for TK1. researchgate.netresearchgate.net

The balance between these two pathways can significantly influence the degree of (18F)FLT accumulation. nih.gov Tumors that rely heavily on the de novo pathway for thymidine production may exhibit low (18F)FLT uptake, even if they have a high proliferative rate. plos.org This is because the de novo pathway bypasses the need for TK1-mediated phosphorylation of extracellular thymidine and its analogues. plos.org Therefore, the utility of (18F)FLT as a proliferation marker is highest in tumors that predominantly utilize the salvage pathway for DNA synthesis. plos.orgnih.govnih.gov The relative contribution of each pathway can vary between tumor types and even within different regions of the same tumor. nih.govnih.gov

Methodological Factors Affecting (18F)FLT Research Outcomes

In addition to the biological determinants, methodological aspects of preclinical (18F)FLT studies can significantly influence the research outcomes. The timing of image acquisition after radiotracer injection is a particularly critical parameter.

Timing of Imaging Post-Injection in Dynamic Studies

In dynamic PET studies, where images are acquired continuously over a period of time after tracer injection, the timing of the scan is crucial for accurately quantifying tracer kinetics. For (18F)FLT, as with other PET tracers, the distribution and uptake change over time. nih.govnih.govresearchgate.net

Static images are often acquired at a single time point, typically around 60 minutes post-injection, to allow for sufficient tracer accumulation in the target tissue and clearance from the background. nih.govnih.govmanchester.ac.uk However, the optimal timing can vary depending on the specific research question and the characteristics of the tissue being imaged. nih.govresearchgate.net For instance, in some scenarios, delayed imaging at 90 minutes or later can provide better contrast by reducing background activity. nih.gov

Dynamic imaging, which captures the entire time-course of tracer uptake, allows for more sophisticated kinetic modeling to derive parameters such as the net influx rate (Ki). nih.gov Studies have shown that the timing of the scan can influence these kinetic parameters. For example, in non-small cell lung cancer patients, corrections to the input function derived from dynamic scans were necessary to achieve high correlations between the standardized uptake value (SUV) and the Patlak-derived Ki. snmjournals.org Furthermore, the choice of imaging timepoint can impact the assessment of treatment response, as changes in tumor vasculature and proliferation can occur at different times after therapy. researchgate.net

Tumor Model Characteristics (e.g., xenografts vs. genetically engineered models, tumor growth rate)

The characteristics of the tumor model employed in preclinical research profoundly impact (18F)FLT uptake and the interpretation of imaging results. Key factors include the type of model (xenografts vs. genetically engineered models) and the tumor's intrinsic properties, such as its growth rate.

Xenografts vs. Genetically Engineered Models (GEMs)

Xenografts, which involve the transplantation of human tumor cells into immunodeficient mice, are widely used due to their relative ease of use and reproducibility. nih.gov However, a significant drawback is that the genetics and histology of these tumors may not fully represent the complexity of human tumors. nih.gov

Genetically engineered models (GEMs), on the other hand, are designed to more accurately reflect the genetic and histological characteristics of human cancers. nih.gov While GEMs offer a more clinically relevant context, they can exhibit heterogeneity in tumor frequency, latency, and growth, mirroring the variability seen in human patients. nih.gov

Studies comparing different tumor models have shown that (18F)FLT uptake can vary significantly. For example, in a study of pancreatic cancer models, (18F)FLT demonstrated the highest and most consistent uptake in various human pancreatic tumor cell lines xenotransplanted into SCID mice compared to other tracers like 18F-FDG and 18F-FEC. nih.gov This difference was attributed to the gene expression patterns of membrane transporters and enzymes involved in tracer uptake and retention. nih.gov Specifically, thymidine kinase 1 (TK1), which is crucial for (18F)FLT trapping, was significantly upregulated in the tumor cell lines. nih.gov

Tumor Growth Rate and Proliferation

The uptake of (18F)FLT is intrinsically linked to cellular proliferation. wikipedia.orgmdpi.com As a thymidine analog, (18F)FLT is taken up by proliferating cells and phosphorylated by TK1, an enzyme whose activity increases during the S-phase of the cell cycle. wikipedia.orgmdpi.com This mechanism makes (18F)FLT a valuable tool for assessing tumor growth rates non-invasively.

Numerous studies have demonstrated a strong correlation between (18F)FLT uptake and markers of proliferation, such as the Ki-67 index. snmjournals.orgsnmjournals.orgnih.govnih.gov For instance, in studies of high-grade gliomas and non-small cell lung cancer, (18F)FLT uptake showed a significantly stronger correlation with the Ki-67 proliferation index than 18F-FDG uptake. snmjournals.orgsnmjournals.org This suggests that (18F)FLT can provide a more direct measure of tumor cell proliferation. nih.gov

However, it is important to note that (18F)FLT uptake reflects TK1 activity rather than direct incorporation into DNA, as less than 2% of the tracer is typically incorporated into the DNA. mdpi.comnih.gov Furthermore, certain therapies can alter (18F)FLT metabolism by affecting TK1 activity, which may not always directly correlate with changes in tumor cell proliferation. nih.gov

The rate of tumor growth can also influence (18F)FLT uptake. Rapidly growing tumors with a high proliferation rate generally exhibit higher (18F)FLT accumulation. snmjournals.org For example, high-grade tumors typically show more significant (18F)FLT uptake compared to low-grade or stable lesions. snmjournals.org

Interactive Table: Correlation of (18F)FLT and 18F-FDG Uptake with Ki-67 Proliferation Index

Tumor Type(18F)FLT SUVmax vs. Ki-67 (r-value)18F-FDG SUVmax vs. Ki-67 (r-value)Reference
High-Grade Glioma0.840.51 snmjournals.org
Non-Small Cell Lung Cancer0.920.59 snmjournals.org
Walker 256 Tumor (Rat)0.842 (T/M ratio)0.813 (T/M ratio) nih.gov

SUVmax = maximum standardized uptake value; T/M ratio = tumor-to-muscle ratio. An r-value closer to 1 indicates a stronger positive correlation.

Perfusion Effects on (18F)FLT Uptake and Perfusion Independence in Research

The relationship between blood flow (perfusion) and the uptake of (18F)FLT in tumors is a critical consideration in preclinical and clinical research. While adequate perfusion is necessary for the delivery of the tracer to the tumor tissue, studies suggest that (18F)FLT uptake is largely independent of perfusion changes, particularly when assessing treatment response.

Research has shown that changes in (18F)FLT uptake can occur without corresponding changes in tumor perfusion. nih.govnih.gov A study involving non-small cell lung cancer (NSCLC) patients treated with a tyrosine kinase inhibitor found that while (18F)FLT uptake significantly decreased following treatment, there were minimal changes in tumor perfusion. nih.gov This suggests that (18F)FLT can serve as a perfusion-independent biomarker for monitoring tumor response. nih.govnih.gov

The spatial distribution of (18F)FLT uptake within a tumor does not always align with areas of high perfusion. In fact, high (18F)FLT accumulation is often observed in highly proliferating cancer cells that are well-perfused but not necessarily in the areas with the highest blood flow. researchgate.net This further supports the idea that factors other than perfusion, primarily cellular proliferation and TK1 activity, are the main drivers of (18F)FLT uptake.

However, it is acknowledged that the transport mechanism of (18F)FLT across the cell membrane and potential leakage through a disrupted blood-brain barrier in the case of brain tumors can be limiting factors for its uptake. snmjournals.org Despite this, the general consensus from multiple studies is that (18F)FLT uptake and its changes can be considered a unique biomarker that is independent of perfusion. nih.gov This characteristic is particularly valuable for evaluating the efficacy of therapies that may not directly impact tumor vascularity but do affect cell proliferation.

Interactive Table: Voxel-Based Analysis of Perfusion and (18F)FLT Uptake in NSCLC

Voxel ClassificationPre-Treatment (%)Post-Treatment (Day 28) (%)
High Perfusion - High (18F)FLT VT≥ 77%< 15%
Low Perfusion - Low (18F)FLT VT< 23%≥ 85%

VT = Volume of Distribution. This table illustrates a significant shift in the distribution of voxels from high to low (18F)FLT uptake after treatment, with minimal changes in perfusion. Source: nih.gov

Applications of 18f Flt in Preclinical Drug Development and Disease Modeling

Assessment of Anti-Proliferative Drug Efficacy in Animal Models

(18F)FLT positron emission tomography (PET) is extensively used to gauge the effectiveness of anti-proliferative drugs in preclinical animal models. By quantifying changes in tracer uptake before and after treatment, researchers can obtain an early indication of a drug's cytostatic or cytotoxic activity, often before anatomical changes in tumor size are detectable.

Monitoring Response to Targeted Therapies (e.g., CDK Inhibitors, EGFR TKIs)

(18F)FLT PET has proven to be a robust pharmacodynamic biomarker for assessing the efficacy of targeted therapies that directly modulate the cell cycle. thno.orgdoi.org A prime example is its use in evaluating cyclin-dependent kinase (CDK) inhibitors. thno.orgdoi.org Dysregulation of the cell cycle is a hallmark of cancer, and CDK inhibitors are designed to restore its normal control. thno.orgdoi.org

In preclinical studies involving breast and ovarian cancer xenograft models, (18F)FLT PET has been instrumental in differentiating the efficacy of various CDK inhibitors. For instance, in a palbociclib-resistant ovarian cancer model (OVCAR-3), (18F)FLT PET imaging demonstrated no significant change in tracer uptake after treatment with the CDK4/6 inhibitor palbociclib (B1678290). However, a marked decrease in (18F)FLT uptake was observed following treatment with CDK2-selective or CDK2/4/6 inhibitors, indicating sensitivity to the inhibition of the CDK2 axis. doi.orgnih.gov Conversely, in a palbociclib-sensitive breast cancer model (MCF7), reduced (18F)FLT uptake was seen after treatment with both palbociclib and a CDK2 inhibitor. nih.govresearchgate.net These findings highlight the ability of (18F)FLT PET to non-invasively monitor the specific biological effects of different targeted agents on tumor proliferation. thno.orgdoi.org

Similarly, (18F)FLT PET has been used to monitor response to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). In a preclinical study of Ménétrier's disease, a hyperproliferative gastric disorder, (18F)FLT PET visualized high baseline uptake in the stomach tissue, which was approximately four times higher than in a normal stomach. Following therapy with the EGFR inhibitor cetuximab, a significant decrease in (18F)FLT uptake was observed, which correlated with the clinical resolution of the disease. nih.gov

Interactive Data Table 1: (18F)FLT PET Response to CDK Inhibitors in Preclinical Cancer Models

Tumor Model Drug Drug Target (18F)FLT Uptake Change Implication Reference
OVCAR-3 (Ovarian) Palbociclib CDK4/6 No significant reduction Resistance to CDK4/6 inhibition nih.gov
OVCAR-3 (Ovarian) PF-07104091 CDK2 Dose-dependent decrease Sensitivity to CDK2 inhibition nih.gov
MCF7 (Breast) Palbociclib CDK4/6 Reduced uptake Sensitivity to CDK4/6 inhibition researchgate.net
MCF7 (Breast) PF-07104091 CDK2 Reduced uptake Sensitivity to CDK2 inhibition researchgate.net
MDA-MB-231 (TNBC) Palbociclib CDK4/6 Significant sustained reduction Sensitivity, G0/G1 arrest nih.govclinicaltrials.gov
MDA-MB-468 (TNBC) Palbociclib CDK4/6 No significant difference Resistance nih.govclinicaltrials.gov

Evaluation of Novel Therapeutic Agents (e.g., HDAC Inhibitors)

The utility of (18F)FLT PET extends to the evaluation of novel therapeutic agents beyond established classes like CDK inhibitors. A systematic review of 174 preclinical studies found that in the vast majority (83%) of cases, a decrease in (18F)FLT uptake accurately reflected the anti-proliferative effects of various anticancer therapies. thno.org This makes it a valuable tool for the early-stage assessment of new compounds.

While specific preclinical studies using (18F)FLT to directly assess the efficacy of histone deacetylase (HDAC) inhibitors are not extensively detailed in the reviewed literature, the principle of its application remains valid. The success of (18F)FLT in monitoring cytostatic effects makes it a strong candidate for evaluating any novel agent hypothesized to impact cell proliferation. For example, (18F)FLT PET has been employed to evaluate the role of a novel cancer-associated gene in the aggressiveness of human glioma, demonstrating its applicability in research contexts beyond conventional drug testing.

Furthermore, (18F)FLT PET can be used to assess novel therapeutic strategies, such as optimizing the sequencing of combination chemotherapy. In models of triple-negative breast cancer, (18F)FLT imaging was sensitive enough to monitor the differential treatment efficacy based on whether doxorubicin (B1662922) was administered before or after paclitaxel. researchgate.net This demonstrates the tracer's ability to provide insights into complex treatment regimens and guide the development of more effective therapeutic protocols. researchgate.net

Correlation with Downstream Pharmacodynamic Endpoints

A crucial aspect of validating (18F)FLT as a pharmacodynamic biomarker is correlating its signal with established ex vivo markers of proliferation and drug action. Numerous preclinical studies have successfully demonstrated a strong correlation between (18F)FLT uptake in tumors and downstream pharmacodynamic endpoints measured through immunohistochemistry (IHC).

In studies of CDK inhibitors in breast and ovarian cancer models, changes in (18F)FLT uptake showed a direct correlation with changes in the proliferation marker Ki67 and the retinoblastoma protein (pRb), a key substrate of CDK4/6. nih.govresearchgate.net A decrease in (18F)FLT signal corresponded with a reduction in the percentage of Ki67-positive cells and dephosphorylation of pRb, confirming that the imaging signal accurately reflects the intended biological effect of the drug on the cell cycle. nih.govresearchgate.net This concordance between in vivo imaging and ex vivo tissue analysis validates (18F)FLT PET as a reliable, non-invasive method for assessing drug-induced pharmacodynamic changes throughout the entire tumor. thno.orgresearchgate.net

Research into Mechanisms of Drug Resistance in Preclinical Models

Acquired drug resistance is a major obstacle in cancer therapy. Preclinical models are essential for investigating the mechanisms that lead to resistance and for developing strategies to overcome it. (18F)FLT PET is a powerful tool in this domain, enabling the longitudinal monitoring of tumors as they develop resistance.

Studies have effectively used (18F)FLT PET to differentiate between drug-sensitive and drug-resistant tumor models. researchgate.net As demonstrated in the OVCAR-3 ovarian cancer model, tumors resistant to the CDK4/6 inhibitor palbociclib showed no reduction in (18F)FLT uptake, whereas sensitive models did. doi.orgnih.gov This ability to non-invasively identify a lack of proliferation inhibition provides an early signal of resistance. By using drug-adapted cancer cell lines that mimic acquired resistance, researchers can use (18F)FLT PET to study the evolution of resistance mechanisms over time and to test the efficacy of next-line therapies designed to overcome them. For instance, the observation that palbociclib-resistant tumors still showed a response to a CDK2 inhibitor via (18F)FLT PET suggests a potential therapeutic strategy for overcoming that specific resistance pathway. doi.orgnih.gov

Characterization of Tumor Heterogeneity in Research Models

Tumors are not uniform masses of cells; they exhibit significant intratumoral heterogeneity in terms of genetics, proliferation, and metabolism. This heterogeneity can influence treatment response and disease progression. (18F)FLT PET allows for the in vivo characterization and quantification of this proliferative heterogeneity.

Understanding Disease Progression in Preclinical Models (e.g., Glioma, Lymphoma models)

(18F)FLT PET is a valuable asset for longitudinally studying the natural history and progression of cancer in preclinical models. By performing serial scans on the same animal, researchers can track changes in tumor proliferation from inception, through growth, and in response to the host environment.

In preclinical glioma models, (18F)FLT uptake has been shown to correlate with tumor development, growth, and grade. High-grade gliomas typically show significantly higher (18F)FLT uptake compared to low-grade gliomas, reflecting their more aggressive proliferative nature. Serial imaging can non-invasively monitor the progression from a lower to a higher-grade tumor.

The utility of (18F)FLT has also been demonstrated in experimental lymphoma models. In untreated animals, tumors showed high (18F)FLT uptake corresponding to a massive proliferation of cancer cells. Following treatment with agents like cyclophosphamide (B585) or the mTOR inhibitor temsirolimus, dynamic changes in (18F)FLT uptake were observed, reflecting the initial anti-proliferative effect and subsequent tumor kinetics. These studies show that (18F)FLT PET can provide a dynamic, quantitative readout of disease activity and progression, offering crucial insights into the underlying biology of the cancer model. thno.org

Interactive Data Table 2: (18F)FLT PET in Monitoring Disease Progression and Treatment Response in Lymphoma Models

Model/Setting Treatment Key Finding Baseline SUV (Mean) Post-Treatment Change Reference
Experimental Lymphoma Temsirolimus (mTOR inhibitor) (18F)FLT uptake decreased initially, then showed a temporary increase (flare) before decreasing again. 2.1 -31% on Day 2, then +12% on Day 7
Experimental Lymphoma Cyclophosphamide (18F)FLT uptake decreased significantly post-treatment, preceding changes in tumor volume. 2.1 -60% on Day 2
Diffuse Large B-Cell Lymphoma (DLBCL) R-CHOP/R-EPOCH Early (18F)FLT PET after 2 cycles was a strong predictor of progression-free survival. N/A Negative iFLT-PET correlated with significantly better outcomes. nih.gov

Investigating DNA Repair Synthesis in Preclinical Models

The positron emission tomography (PET) tracer 3'-deoxy-3'-(18F)fluorothymidine ([18F]FLT) is well-established as a marker of cellular proliferation, primarily reflecting the activity of thymidine (B127349) kinase 1 (TK1) during the S-phase of the cell cycle. nih.govnih.gov However, emerging preclinical research has validated a novel application for [18F]FLT: the measurement of DNA repair synthesis. snmjournals.org This is particularly valuable for evaluating the efficacy of certain anticancer drugs that induce cell cycle arrest and trigger DNA repair mechanisms, processes that can be confounded with proliferation-related DNA synthesis. snmjournals.org

To isolate and measure DNA repair synthesis, preclinical studies have employed models where replicative DNA synthesis is halted. snmjournals.org A key agent used in this context is hydroxyurea (B1673989) (HU), a compound known to inhibit cell proliferation by causing an intra-S phase arrest and simultaneously triggering DNA repair. snmjournals.org

In a pivotal study using A549 lung adenocarcinoma cells, researchers investigated the uptake of [18F]FLT after inducing cell cycle arrest with hydroxyurea. The objective was to measure DNA repair synthesis without the confounding signal from proliferation. snmjournals.org Actively growing A549 cells were treated with hydroxyurea for 72 hours, a period sufficient to arrest tumor cell growth. Following this, the uptake of [18F]FLT was measured and compared to untreated control cells. snmjournals.org

The findings demonstrated that despite a significantly lower increase in cell number over the 72-hour period compared to the control group (1.4-fold vs. 2.8-fold), the hydroxyurea-treated cells showed a higher uptake of [18F]FLT per cell. snmjournals.org This increased uptake was attributed to intra-S phase DNA repair synthesis, as confirmed by cell-cycle analysis which showed a much higher percentage of cells in the S-phase in the HU-exposed group (63%) compared to the control group (22%). snmjournals.org Cell viability remained high and comparable between the two groups, indicating the increased tracer uptake was not due to cytotoxicity. snmjournals.org

These results validate the use of [18F]FLT to measure DNA repair synthesis in vitro and in vivo, especially following treatment with chemotherapeutics that induce cell cycle arrest while ceasing replicative DNA synthesis, such as camptothecin (B557342) and gemcitabine. snmjournals.org This application allows for the non-invasive assessment of tumor resistance mechanisms related to enhanced DNA repair. snmjournals.org

Table 1: [18F]FLT Uptake and Cell Cycle Analysis in A549 Cells snmjournals.org

ParameterControl CellsHydroxyurea-Treated Cells
Cell Viability 88%80%
Fold Increase in Cell Number (72h) 2.8-fold1.4-fold
[18F]FLT Uptake (cpm/cell) 0.00160.0025
% Cells in S-Phase 22%63%

Methodological Advancements and Future Research Directions for 18f Flt

Development of Novel Radiosynthesis Techniques for Enhanced Efficiency

The routine and widespread use of (18F)FLT in preclinical and clinical research is contingent upon efficient and reliable production methods. Traditional radiosynthesis of (18F)FLT often involves multi-step processes that can be time-consuming and result in variable yields. nih.gov Consequently, significant research has focused on developing novel, automated, and more efficient radiosynthesis techniques.

A key area of advancement is the use of microfluidic technology. nih.govnih.gov Microfluidic systems offer superior control over reaction parameters, leading to potentially higher yields, reduced consumption of expensive precursors, and minimized radioactive waste. nih.govsnmjournals.org For instance, a flow-based microfluidic chemistry system has been reported for the automated production of (18F)FLT, demonstrating the feasibility of this technology for producing the tracer in quantities sufficient for small animal imaging. nih.gov Another approach using an electrowetting-on-dielectric (EWOD) microfluidic chip has shown remarkable success, achieving a decay-corrected radiochemical yield of 63±5%. nih.govnih.gov This method not only improves yield but also simplifies the process, making it a promising alternative to conventional methods. nih.gov

Automation has been another major focus. Fully automated synthesis modules, such as the GE TRACERlab FX N Pro and Modular-Lab systems, have been adapted and optimized for (18F)FLT production. nih.govscispace.com These systems offer the advantage of reproducibility and are capable of performing the synthesis with minimal manual intervention. scispace.com Research has also explored the use of different precursors and catalyst systems to improve efficiency. One study described an efficient method using a non-basic phase-transfer catalyst, tetrabutylammonium (B224687) tosylate, which allowed for a significant reduction in the amount of the expensive precursor needed. nih.govnih.gov This not only makes the process more cost-effective but also simplifies the purification steps. nih.gov

Purification techniques have also been refined. While high-performance liquid chromatography (HPLC) has been the standard, it can be a bottleneck in the production process. nih.gov To address this, simplified solid-phase extraction (SPE) purification methods have been developed. nih.govnih.gov These cartridge-based methods are faster and can be more easily automated compared to HPLC. For example, a procedure using a combination of two commercially available SPE cartridges has been successfully implemented on an automated synthesis module, yielding (18F)FLT with high radiochemical purity (>99%) in under an hour. nih.gov

Interactive Table: Comparison of (18F)FLT Radiosynthesis Techniques

Synthesis Method Precursor/Catalyst System Yield (Decay-Corrected) Synthesis Time Key Advantages Reference(s)
Microfluidic (Flow-based) Boc-dimethoxytrityl-nosyl-thymidine precursor 18-25% (uncorrected) 65 minutes Rapid radiolabeling, suitable for small animal imaging nih.gov
Microfluidic (EWOD) 3-N-Boc-1-[5-O-(4,4′-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-d-lyxofuranosyl] thymine (B56734) 63 ± 5% Not specified High yield, compact platform, potential for stand-alone system nih.govnih.gov
Automated (GE TRACERlab) 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine (B127349) with tetrabutylammonium tosylate 16 ± 2% < 55 minutes Reduced precursor amount, simplified SPE purification, cost-effective nih.govnih.gov
Automated (Modular-Lab) 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine with K222 or TBAHCO3 20±5% (K222), 16±4% (TBAHCO3) ~100 minutes Reproducible, fully automated scispace.com
Automated (Single Alumina (B75360) Column) 5′-O-(4,4′-dimethoxytriphenylmethyl)-2,3′-anhydro-thymidine (DMTThy) 8.48 ± 0.93% (uncorrected) 68 ± 3 minutes Simplified purification without HPLC nih.gov

Refinement of Quantitative Imaging Approaches in Preclinical Studies

Accurate quantification of (18F)FLT uptake is essential for its use as a biomarker in preclinical studies. This requires not only sophisticated imaging hardware but also advanced data processing and analysis techniques to ensure the reliability and reproducibility of the results.

Subject motion, including respiratory and cardiac movement, can significantly degrade the quality of PET images, leading to blurring and inaccurate quantification of tracer uptake. physicsworld.comfrontiersin.org This is a particular challenge in small animal imaging due to the small size of the structures of interest. To address this, various motion correction strategies are being developed and implemented. These techniques aim to either prevent motion during the scan or correct for it during image reconstruction. hug.ch

One approach involves gating, where data is acquired in synchronization with the respiratory or cardiac cycle. nih.gov More advanced methods use event-driven correction, where individual lines of response are adjusted based on detected motion. hug.ch Non-rigid motion correction algorithms, which can account for complex deformations of organs, have shown promise in improving image resolution and contrast. physicsworld.com For instance, a novel non-rigid body motion correction (NR-BMC) method has been shown to effectively detect and correct for motion in both animal and human PET scans, outperforming conventional post-reconstruction registration approaches. physicsworld.com The application of such techniques is crucial for obtaining high-quality, quantitative (18F)FLT PET data, especially when imaging tumors in the thoracic or abdominal regions.

The integration of (18F)FLT PET with other imaging modalities, known as multimodal imaging, provides a more comprehensive understanding of tumor biology than any single modality alone. scintica.comyoutube.com Combining the functional information from PET with the high-resolution anatomical detail from magnetic resonance imaging (MRI) is a particularly powerful approach. nih.govscintica.com

In preclinical studies of glioblastoma, for example, combining (18F)FLT PET with MRI has been used to assess tumor cell proliferation, edema, and vascular status simultaneously. nih.gov This multimodal approach revealed that (18F)FLT uptake was a more specific and earlier indicator of treatment efficacy compared to MRI parameters alone. nih.gov The synergy between PET and MRI allows for a more holistic evaluation of the tumor microenvironment and its response to therapy. nih.govresearchgate.net

Investigation of Confounding Factors and Their Mitigation in Research Settings

The interpretation of (18F)FLT PET images can be influenced by several biological and technical factors that can confound the results if not properly addressed. nih.govnih.gov A primary confounding factor is the competition between (18F)FLT and endogenous thymidine for uptake and phosphorylation by thymidine kinase 1 (TK1). pnas.org The levels of endogenous thymidine can vary between subjects and may be altered by certain therapies, potentially affecting the accuracy of (18F)FLT uptake as a measure of proliferation. nih.govpnas.org

Inflammation is another significant confounding factor. While (18F)FLT is generally considered more specific for proliferation than 2-deoxy-2-(18F)fluoro-D-glucose ((18F)FDG), which shows high uptake in inflammatory cells, some degree of (18F)FLT uptake can occur in inflammatory lesions due to the proliferation of immune cells. snmjournals.orgmdpi.com This is an important consideration when evaluating tumor response to therapies that may induce an inflammatory reaction. mdpi.com

The tumor microenvironment itself can also influence (18F)FLT uptake. nih.gov Factors such as hypoxia and the expression levels of nucleoside transporters can impact the delivery and cellular uptake of the tracer, independent of the proliferation rate. nih.gov

Mitigation strategies for these confounding factors include careful study design, such as including appropriate control groups and being aware of the potential effects of therapies on thymidine metabolism. nih.gov Kinetic modeling of dynamic (18F)FLT PET data, which can separate tracer transport from phosphorylation, may provide a more robust measure of proliferation than static uptake values. nih.gov Furthermore, correlative studies with histology and other biomarkers of proliferation, such as Ki-67, are essential for validating the interpretation of (18F)FLT PET findings. nih.gov

Expanding the Spectrum of Preclinical Disease Models for (18F)FLT Application

The application of (18F)FLT PET in preclinical research has predominantly been in oncology, where it has been used to study a wide range of tumor types and evaluate novel cancer therapies. Preclinical models where (18F)FLT has been successfully applied include xenografts and orthotopic models of lung cancer, researchgate.net glioblastoma, nih.gov breast cancer, colorectal cancer, nih.gov and lymphoma. wikipedia.org

In these models, (18F)FLT PET has been instrumental in assessing the efficacy of various treatments, including conventional chemotherapy, targeted therapies, and radiotherapy. nih.govnih.gov For instance, studies have shown that early changes in (18F)FLT uptake can predict the subsequent response of tumors to treatment, often before any changes in tumor size are detectable. nih.gov This makes (18F)FLT a valuable pharmacodynamic biomarker for accelerating drug development. nih.gov

Future research is focused on expanding the use of (18F)FLT to other disease models where aberrant proliferation is a key feature. This could include non-cancerous proliferative disorders and inflammatory conditions. There is also growing interest in using (18F)FLT to study the proliferation of immune cells in the context of immunotherapy and to investigate the effects of various interventions on fetal development in preclinical models of pregnancy. nih.gov The development of new and more clinically relevant animal models of disease will continue to drive the expansion of (18F)FLT applications.

Standardization of Preclinical (18F)FLT PET Protocols for Comparative Studies

For (18F)FLT PET to be a reliable and robust tool in preclinical research, particularly in multi-center studies, the standardization of imaging protocols is essential. nih.govnih.gov A lack of standardization in acquisition and reconstruction protocols can lead to significant variability in quantitative measurements, making it difficult to compare results across different studies and institutions. nih.gov

Efforts are underway to establish standardized protocols for preclinical PET/CT imaging. nih.govnih.gov This involves optimizing parameters such as the reconstruction algorithm, number of iterations and subsets, and energy windowing. nih.gov Studies have shown that implementing standardized protocols can significantly improve the accuracy and precision of quantitative PET measurements and reduce variability between different scanners and sites. nih.govnih.gov

The standardization should also extend to data analysis methods. While the standardized uptake value (SUV) is a commonly used semi-quantitative metric, its calculation can be influenced by various factors. nih.gov Establishing standardized procedures for defining regions of interest (ROIs) and for performing more advanced quantitative analyses, such as kinetic modeling, is crucial for ensuring the comparability of results. snmjournals.orgnih.gov Adherence to such standardized protocols will generate more consistent and reproducible preclinical imaging datasets, which will ultimately enhance the translational value of (18F)FLT research. nih.gov

Q & A

Q. What is the biological basis of [18F]FLT uptake in proliferating tissues, and how does it correlate with thymidine kinase 1 (TK1) activity?

[18F]FLT is a thymidine analog retained intracellularly via phosphorylation by TK1, an enzyme upregulated during the S-phase of the cell cycle. This phosphorylation traps the tracer in proliferating cells, making it a marker of DNA replication. Validation studies show strong correlations between [18F]FLT uptake and Ki-67 immunohistochemistry (a proliferation marker) in tumors . However, physiological uptake in bone marrow (due to hematopoiesis) and liver (glucuronidation) must be accounted for in experimental designs .

Q. What are the key methodological advancements in the automated radiosynthesis of [18F]FLT for preclinical studies?

Automated synthesis modules, such as modified Bioscan FDG reaction systems, enable high-yield (8–15% non-decay-corrected), reproducible production of [18F]FLT with >95% radiochemical purity. Critical optimizations include precursor selection (e.g., 5′-O-DMT-protected anhydrothymidine), single-step alumina column purification, and reduced reaction times (~60–70 minutes) . These advancements ensure sufficient tracer quantities for longitudinal preclinical imaging .

Advanced Research Questions

Q. How can researchers resolve discrepancies between [18F]FLT uptake and histopathological proliferation indices in certain tumors?

While [18F]FLT uptake generally correlates with Ki-67 expression, exceptions arise due to tumor-specific factors:

  • TK1 activity vs. proliferation : Some tumors exhibit high TK1 activity without active DNA synthesis (e.g., in response to DNA damage).
  • Microenvironmental effects : Hypoxia or poor tracer delivery can reduce [18F]FLT uptake despite high proliferation.
  • Non-proliferation retention : Bone marrow uptake reflects hematopoiesis, not malignancy. Methodological solutions include dual-tracer imaging (e.g., [18F]FDG for metabolism) and ex vivo validation of TK1 activity via enzyme assays .

Q. What pharmacokinetic models are most robust for quantifying [18F]FLT retention in dynamic PET studies?

The Patlak graphical analysis is widely used for its simplicity, assuming irreversible tracer retention in proliferating tissues. However, compartmental models (e.g., two-tissue irreversible) better account for blood flow and partial volume effects, particularly in heterogeneous tumors. Simplified metrics like standardized uptake value (SUV) or tumor-to-background ratios are practical for clinical trials but may lack sensitivity in preclinical models with rapid tracer clearance .

Q. How does [18F]FLT-PET perform in monitoring early response to targeted therapies compared to anatomic imaging?

Preclinical studies demonstrate that [18F]FLT-PET detects proliferation changes within 24–72 hours post-therapy, preceding tumor volume changes. For example, in soft tissue sarcoma, a >30% reduction in [18F]FLT SUV correlated with histopathologic response and TK1 inhibition . Key limitations include false negatives in necrotic tumors and false positives due to inflammatory cell infiltration. Combining [18F]FLT with diffusion-weighted MRI (ADC mapping) improves specificity for therapy response .

Methodological Considerations

Q. What quality control measures are critical for ensuring batch-to-batch consistency in [18F]FLT production?

Essential QC steps include:

  • Radiochemical purity : HPLC or TLC to confirm >95% purity, avoiding unreacted [18F]fluoride or byproducts.
  • Specific activity : Aim for >50 GBq/μmol to minimize cold tracer effects on cellular uptake.
  • Sterility and endotoxin testing : Mandatory for translational studies .

Q. How should researchers design longitudinal [18F]FLT-PET studies to account of tracer pharmacokinetic variability?

  • Baseline scans : Acquire pre-treatment scans to establish intra-tumor heterogeneity.
  • Timing : Image at consistent post-injection times (e.g., 60–90 minutes) to standardize uptake measurements.
  • Dosimetry : Limit repeated dosing to avoid bone marrow toxicity (critical in immunocompromised models) .

Data Interpretation and Validation

Q. What are the best practices for correlating [18F]FLT-PET data with ex vivo proliferation assays?

  • Spatial matching : Use image-guided biopsy to sample high-uptake regions.
  • Multi-parametric analysis : Combine Ki-67, TK1 activity, and flow cytometry (S-phase fraction) for mechanistic insights.
  • Statistical rigor : Apply Akaike information criterion (AIC) to select optimal pharmacokinetic models .

Emerging Applications

Q. Can [18F]FLT-PET predict resistance to chemoradiation in bone marrow-derived cancers?

Pilot clinical trials show that persistent bone marrow [18F]FLT uptake post-chemotherapy correlates with poor prognosis in leukemia, likely reflecting residual hematopoietic stem cell proliferation. Preclinical models using TK1-knockout systems are validating this hypothesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.